The Chiral Scaffold: Technical Guide to cis-1-Boc-4-amino-3-piperidinemethanol
Executive Summary & Structural Analysis cis-1-Boc-4-amino-3-piperidinemethanol (CAS: 1402249-02-8) represents a high-value "privileged scaffold" in modern medicinal chemistry. It belongs to the class of 3,4-disubstituted...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Analysis
cis-1-Boc-4-amino-3-piperidinemethanol (CAS: 1402249-02-8) represents a high-value "privileged scaffold" in modern medicinal chemistry. It belongs to the class of 3,4-disubstituted piperidines, a structural motif critical for fragment-based drug discovery (FBDD) and lead optimization.
character), which is increasingly prioritized to improve solubility and selectivity while reducing promiscuous binding in kinase and GPCR targets. The cis-stereochemistry provides a specific vector orientation for the 4-amino and 3-hydroxymethyl groups, allowing for precise hydrogen bonding interactions within enzyme active sites (e.g., the hinge region of kinases or the orthosteric site of GPCRs).
The synthesis of cis-1,3,4-trisubstituted piperidines is non-trivial due to the thermodynamic preference for trans-diequatorial conformers. The cis-isomer (axial-equatorial) requires kinetic control or specific hydrogenation catalysts.
Primary Route: Selective Reduction of
-Amino Esters
The most robust route for research-scale production involves the reduction of the corresponding cis-amino ester. This method preserves the Boc protecting group while converting the ester to the primary alcohol.
Mechanism:
Precursor Assembly: Starting from 1-Boc-4-oxopiperidine-3-carboxylate.
Reductive Amination: Formation of the enamine/imine followed by hydrogenation. The catalyst approach (e.g., PtO2 or Rh/C) often dictates the cis-selectivity via facial delivery of hydrogen.
Ester Reduction: Selective reduction of the C3-ester to the C3-methanol using Lithium Borohydride (
) or Lithium Aluminum Hydride () at controlled temperatures.
Experimental Protocol: Ester Reduction to Alcohol
Note: This protocol assumes the starting material is the cis-ethyl ester analog.
Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon.
Dissolution: Dissolve the amino-ester (1.0 g, 3.67 mmol) in anhydrous THF (15 mL). Cool the solution to 0°C using an ice bath.
Addition: Dropwise add
solution (5.5 mL, 11.0 mmol). Caution: Hydrogen gas evolution.
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (System: 10% MeOH in DCM, stain with Ninhydrin).
Quench: Cool back to 0°C. Carefully quench with saturated aqueous
(dropwise) until bubbling ceases.
Workup: Dilute with EtOAc (50 mL). Separate phases. Extract aqueous layer with EtOAc (2 x 30 mL).
Purification: Dry combined organics over
, filter, and concentrate. Purify via flash column chromatography (DCM:MeOH: gradient) to yield the cis-amino alcohol.
Figure 1: Synthetic workflow for accessing the cis-amino alcohol scaffold from common keto-ester precursors.
Medicinal Chemistry Applications
The 3,4-disubstituted piperidine core is a bioisostere for cyclohexane and phenyl rings, offering improved physicochemical properties.
Kinase Inhibition (Solubility & Selectivity)
In the development of Akt and Tyrosine Kinase inhibitors, replacing a phenyl ring with a piperidine increases
fraction.
Mechanism: The C4-amino group often serves as a hydrogen bond donor to the kinase hinge region.
Role of C3-Methanol: The hydroxyl group provides a vector for solvent interactions or specific H-bonding to "gatekeeper" residues, improving selectivity over homologous kinases.
hERG Avoidance: Unlike flat aromatic amines which often stack in the hERG channel (causing cardiotoxicity), the puckered chair conformation of the cis-piperidine disrupts this stacking, improving the safety profile.
Antibacterial Scaffolds
This CAS is a structural analog to the piperidine ring found in next-generation beta-lactamase inhibitors (related to the diazabicyclooctane class). The hydroxymethyl group can be converted to a phosphate prodrug or used to anchor the molecule to bacterial Porin channels to enhance uptake in Gram-negative bacteria.
Orthogonal Protection Strategy
The Boc group on the piperidine nitrogen allows for selective functionalization of the C4-amine and C3-hydroxyl groups.
Workflow: Derivatize the primary amine
Deprotect Boc (TFA/DCM) Functionalize the piperidine Nitrogen.
Figure 2: Strategic utility of the scaffold in Lead Optimization to solve common ADMET issues.
Handling & Stability
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine is sensitive to oxidation over long periods.
Stability: The Boc group is acid-labile. Avoid exposure to strong acids (HCl, TFA) unless deprotection is intended. The primary alcohol is stable but can be oxidized to the aldehyde if exposed to strong oxidants (e.g., Dess-Martin Periodinane).
Safety: Treat as a potential irritant. Standard PPE (gloves, goggles, lab coat) is mandatory.
References
Vertex Pharmaceuticals. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors. Journal of Medicinal Chemistry.
Life Chemicals. (2021). Boost your Medicinal Chemistry Research with C-substituted Piperidines.
Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. RSC Medicinal Chemistry.
The following technical guide is structured as a high-level whitepaper designed for medicinal chemists and process development scientists. It focuses on the structural intricacies, synthetic pathways, and application log...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured as a high-level whitepaper designed for medicinal chemists and process development scientists. It focuses on the structural intricacies, synthetic pathways, and application logic of the specified piperidine scaffold.
Executive Summary
The (3R,4S)-rel-4-amino-3-(hydroxymethyl)piperidine-1-carboxylate is a privileged vicinal amino-alcohol scaffold.[1] The "rel" designation indicates a racemic mixture containing the (3R,4S) and (3S,4R) diastereomers, possessing a cis-relative configuration between the C3-hydroxymethyl and C4-amino substituents.[1]
This scaffold represents a high-value pharmacophore in fragment-based drug discovery (FBDD), particularly for targeting G-protein coupled receptors (GPCRs) and bacterial penicillin-binding proteins (PBPs).[1] Its amphiphilic nature, combined with the ability to form intramolecular hydrogen bonds, provides unique vectors for active site engagement that are distinct from the thermodynamically more stable trans-isomers.
Structural & Stereochemical Analysis
The "rel" Designation and Chirality
The term "rel" (relative) confirms that the material is a racemate of the cis-diastereomer.[1]
Implication: In a non-asymmetric synthesis (e.g., hydrogenation of a pyridine precursor), the product will be this "rel" mixture. Isolation of the pure (3R,4S) enantiomer requires downstream Chiral Resolution (e.g., Chiral HPLC or diastereomeric salt formation).[1]
Conformational Dynamics (The cis-Lock)
Unlike trans-3,4-disubstituted piperidines, which adopt a diequatorial conformation to minimize 1,3-diaxial interactions, the cis-isomer must adopt an axial-equatorial conformation.
Stabilizing Force: The vicinal amino (-NH2) and hydroxymethyl (-CH2OH) groups in the cis-configuration can form a strong intramolecular hydrogen bond (5-membered ring motif).[1] This reduces the entropic penalty of the axial substituent.
Vector Analysis: This specific geometry projects the H-bond donors/acceptors in a non-planar arc, ideal for mimicking twisted amide transition states in protease inhibitors.
Figure 1: Conformational logic of the cis-3,4-substitution pattern. The intramolecular H-bond stabilizes the otherwise higher-energy axial-equatorial conformer.[1]
Synthetic Methodology: The Pyridine Reduction Route[3]
The most robust route to generating the cis-relative stereochemistry is the catalytic hydrogenation of a 3,4-disubstituted pyridine precursor. Hydrogenation of the pyridine ring typically occurs from the least hindered face, delivering the hydrogen atoms syn across the double bonds, resulting in the cis-piperidine.
Solvent System: Glacial Acetic Acid (100 mL). Rationale: Protonation of the pyridine nitrogen activates the ring toward reduction and prevents catalyst poisoning by the amine.
Stir vigorously at Room Temperature for 12–24 hours.
Checkpoint: Monitor by LC-MS.[1][3] Disappearance of the aromatic UV signal (254 nm) indicates completion.[1]
Workup (Critical):
Filter catalyst over Celite (Caution: Pyrophoric).[1]
Concentrate acetic acid under reduced pressure.
Neutralize residue with sat. NaHCO3 and extract with DCM.
Yield Expectation: >90% crude cis-isomer.
Step 2: Ester Reduction to Hydroxymethyl
Objective: Convert the ester to the primary alcohol without epimerization.
Reagent: Lithium Borohydride (LiBH4) (2.0 equiv) in THF.[1] Rationale: LiBH4 is milder than LiAlH4 and compatible with the Boc carbamate, whereas LiAlH4 might reduce the carbamate to an N-methyl group.
Procedure:
Dissolve the cis-piperidine ester (from Step 1) in anhydrous THF (0.2 M).
Cool to 0°C. Add Acetone (to consume excess hydride) followed by sat. NH4Cl.[4][5]
Purification:
The product is highly polar. Use Chloroform:Methanol:NH4OH (90:9:1) for silica chromatography.[1]
Medicinal Chemistry Applications
Beta-Lactamase Inhibitors (BLIs)
The cis-3-hydroxymethyl-4-aminopiperidine core is a structural homolog to the side chains found in Diazabicyclooctane (DBO) inhibitors like Relebactam and Nacubactam .[1]
Mechanism: The amino group mimics the lysine residue of the penicillin-binding protein, while the hydroxyl group can engage in hydrogen bonding with the active site Serine or structural water molecules (e.g., the "deacylation water" in KPC-2 carbapenemases).
Citation: The importance of the piperidine ring orientation and its interaction with deacylation water in KPC-2 inhibition is well documented in structural studies of Relebactam [1].[6]
Fragment-Based Drug Discovery (FBDD)
This scaffold is classified as "Lead-Like" due to its low molecular weight (<250 Da) and high Fsp3 character (fraction of sp3 carbons).[1]
Vector Diversity: The cis-orientation allows the NH2 and OH groups to project into adjacent sub-pockets, a geometry not accessible by the flat pyridine precursors.
Analytical Characterization (Data Table)
Attribute
Specification / Observation
1H NMR (Coupling)
H3-H4 coupling constant () is typically 3–5 Hz (indicating axial-equatorial relationship).[1] Trans isomers typically show Hz (diaxial).[1]
Mass Spectrometry
ESI+ [M+H] detected. Fragmentation often shows loss of the protecting group (e.g., [M-100] for Boc).[1]
Solubility
Highly soluble in MeOH, DMSO. Moderate solubility in DCM. Poor in Hexanes.
Stability
Stable as a solid.[1][7] In solution, avoid strong acids if Boc-protected to prevent deprotection.
References
Structural Basis of Inhibition: Exploring avibactam and relebactam inhibition of Klebsiella pneumoniae carbapenemase D179N variant.[6] (2023).[1] National Institutes of Health.
Synthetic Methodology: Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. (2008).[1] ResearchGate.
Process Chemistry: Progress on synthesis of relebactam and its key intermediates. (2021).[1][5] Chemical Industry and Engineering Progress.
Conformational Analysis: Effect of a cis-4-aminopiperidine-3-carboxylic acid residue on mixed-helical folding. (2011).[1] Organic & Biomolecular Chemistry.
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to
Executive Summary
The piperidine ring is the single most frequently encountered heterocycle in U.S. FDA-approved drugs. However, while 4-substituted and 2-substituted piperidines are synthetically accessible, chiral 3,4-disubstituted piperidines represent a "privileged but challenging" scaffold. Their value lies in their high fraction of sp3-hybridized carbons (
) and their ability to vector substituents into specific 3D vectors defined by the chair conformation.
This guide addresses the core technical bottleneck: Stereocontrol. Accessing the cis-isomer is often kinetically favored via hydrogenation, whereas the trans-isomer requires thermodynamic equilibration or specific enantioselective cross-coupling strategies. This document details the mechanistic rationale, synthetic workflows, and validation protocols required to master this scaffold.
Part 1: Structural & Pharmacological Rationale[1]
1.1 The Conformational Imperative
In 3,4-disubstituted piperidines, the relative stereochemistry (cis vs. trans) dictates the vector alignment of substituents.
Trans-Isomers: Typically adopt a diequatorial conformation (lowest energy), placing substituents ~180° apart in the Newman projection. This mimics extended linkers found in bioactive peptides.
Cis-Isomers: Force one substituent into an axial position (unless a twist-boat is accessible), creating a compact, globular shape often required for tight binding pockets (e.g., GPCRs).
1.2 The "Fsp3" Advantage
Increasing the saturation of a drug candidate (higher
) correlates with improved solubility and reduced promiscuity. 3,4-Disubstituted piperidines serve as ideal "3D spacers," breaking the flatness of traditional aromatic drug cores while providing handle points for further functionalization.
Part 2: Synthetic Strategies & Causality
To synthesize these blocks with high enantiomeric excess (ee), one must bypass the thermodynamic stability of the aromatic pyridine precursor.
Strategy A: Asymmetric Hydrogenation (The Kinetic Route)
Mechanism: Iridium- or Rhodium-catalyzed hydrogenation of pyridinium salts or
-iminopyridinium ylides.
Causality: Pyridines are difficult to hydrogenate due to aromatic stability and catalyst poisoning by the basic nitrogen.
Solution: Pre-activate the pyridine as a salt (pyridinium) or ylide to lower aromaticity and prevent
-coordination to the metal center.
Stereochemical Outcome: Hydrogen addition usually occurs syn across the least hindered face. For 3,4-disubstituted pyridines, this predominantly yields the cis-isomer .
Strategy B: Thermodynamic Epimerization (The Trans Route)
Concept: Since the cis-isomer (often axial/equatorial) is higher in energy than the trans-isomer (diequatorial), treating the cis-product with a base (e.g.,
-BuOK) or Lewis acid (e.g., AlCl) drives the equilibrium toward the trans-isomer.
Critical Control Point: The nitrogen protecting group influences this equilibrium via
strain.
Strategy C: De Novo Ring Construction
Method:
Annulation or asymmetric reductive Heck reactions.[1]
Utility: Best for scaffolds where the pyridine precursor is unstable or inaccessible.
Part 3: Visualization of Workflows
Figure 1: Stereodivergent Synthesis Workflow
This diagram illustrates the decision tree for accessing cis- vs. trans-isomers starting from a common pyridine precursor.[2]
Caption: Stereodivergent route converting flat pyridines into 3D chiral scaffolds via kinetic hydrogenation and thermodynamic equilibration.
Part 4: Experimental Protocols (Self-Validating)
Protocol: Synthesis of (3R,4R)-1-Benzyl-3-methyl-4-phenylpiperidine (Trans-Isomer)
Based on the methodology of O'Brien et al. and Charette et al.
Phase 1: Kinetic Synthesis of the Cis-Isomer
Objective: Establish the two chiral centers via syn-hydrogenation.
Substrate Preparation: React 3-methyl-4-phenylpyridine with benzyl bromide in acetone to form the
-benzyl pyridinium bromide salt. Recrystallize to purity (>98%).
Catalyst Loading: In a glovebox, charge a high-pressure autoclave with:
Substrate:
-Benzyl pyridinium salt (1.0 equiv, 0.5 M in MeOH).
Catalyst: [Ir(cod)(Pyridine)(PCy
)]PF (1 mol%) or a chiral equivalent like [Ir(cod)(S,S-f-Binaphane)]BARF for enantioselection.
Additive: Et
N (1.0 equiv) to neutralize HBr formed during reduction.
Hydrogenation: Pressurize to 50 bar H
. Stir at 25°C for 12 hours.
Validation: Monitor H
uptake. Reaction is complete when pressure stabilizes.
H NMR (coupling constants typically 3-5 Hz for cis).
Phase 2: Thermodynamic Conversion to Trans-Isomer
Objective: Invert the C3 stereocenter to the diequatorial conformation.
Epimerization: Dissolve the cis-piperidine in dry THF (0.2 M).
Reagent: Add
-BuOK (2.0 equiv).
Conditions: Reflux (66°C) for 16 hours.
Mechanism:[3][4][5][6][7][8] Deprotonation alpha to the nitrogen or activation via reversible hydride transfer allows the C3-methyl to flip to the equatorial position.
Quench: Cool to 0°C. Quench with sat. NH
Cl. Extract with DCM.
Purification: Flash chromatography.
Result:Trans-isomer (>90:10 dr). Verify by
H NMR ( typically 10-12 Hz for trans-diaxial protons).
Part 5: Data Presentation & Case Studies
5.1 Comparative Stereochemical Data
Parameter
Cis-3,4-Disubstituted
Trans-3,4-Disubstituted
Primary Access
Asymmetric Hydrogenation (Kinetic)
Epimerization (Thermodynamic)
Conformation
Axial/Equatorial (High Energy)
Diequatorial (Low Energy)
Coupling ()
Small (2–5 Hz)
Large (10–12 Hz)
Drug Example
CCR2 Antagonists
Paroxetine (Paxil)
Solubility
Higher (typically)
Lower (typically)
5.2 Case Study: Paroxetine (Paxil)
Paroxetine is the archetypal 3,4-disubstituted piperidine.
Discovery Insight: The trans-configuration is essential for serotonin reuptake inhibition. Early syntheses relied on classical resolution. Modern approaches utilize the enzymatic desymmetrization of glutaric anhydrides or asymmetric conjugate addition to ensure the trans geometry is set early, avoiding difficult separations later.
Part 6: Mechanistic Visualization
Figure 2: Iridium-Catalyzed Hydrogenation Cycle
Visualizing the "Outer Sphere" mechanism that dictates the syn-addition.
Caption: Simplified catalytic cycle for Ir-catalyzed hydrogenation. The hydride transfer is the enantio-determining step.
References
Legault, C. Y., & Charette, A. B. (2005). Highly Efficient Synthesis of Chiral 3-Substituted Piperidines via Iridium-Catalyzed Hydrogenation. Journal of the American Chemical Society.
Glorius, F., et al. (2004). Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition.
O'Brien, P., et al. (2022).[9] Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. Chemical Science.
Cherney, R. J., et al. (2008).[10] Synthesis and evaluation of cis-3,4-disubstituted piperidines as potent CC chemokine receptor 2 (CCR2) antagonists. Bioorganic & Medicinal Chemistry Letters.
Li, X., et al. (2023).[10] Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
cis-1-Boc-4-amino-3-piperidinemethanol molecular weight and formula
This guide serves as a comprehensive technical monograph on cis-1-Boc-4-amino-3-piperidinemethanol , a high-value chiral building block in medicinal chemistry. It is designed to provide actionable data for researchers op...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a comprehensive technical monograph on cis-1-Boc-4-amino-3-piperidinemethanol , a high-value chiral building block in medicinal chemistry. It is designed to provide actionable data for researchers optimizing synthetic routes or designing novel pharmacophores.
[1][2]
Executive Summary
cis-1-Boc-4-amino-3-piperidinemethanol is a bifunctionalized piperidine scaffold characterized by a cis-stereochemical relationship between the primary amino group at position 4 and the hydroxymethyl group at position 3. This specific geometric arrangement allows for the precise positioning of pharmacophores in three-dimensional space, making it an essential intermediate in the synthesis of G-protein coupled receptor (GPCR) modulators , kinase inhibitors , and antibacterial agents (specifically topoisomerase inhibitors).
The compound features orthogonal protection: the secondary amine of the piperidine ring is protected by a tert-butoxycarbonyl (Boc) group, while the primary amine and primary alcohol remain available for selective functionalization (or the primary amine is generated in situ).
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
The following data establishes the core identity of the molecule for procurement and analytical verification.
The cis-configuration of the 3,4-substituents creates a distinct spatial vector compared to the trans-isomer. In drug design, this scaffold is often employed to:
Restrict Conformational Freedom: The piperidine ring locks the amino and hydroxymethyl groups into a specific conformation, reducing the entropic penalty of binding to a protein target.
Enhance Solubility: The hydroxymethyl group acts as a polar handle, improving the aqueous solubility of lipophilic drug candidates (LogD modulation).
Enable Fragment-Based Design: The primary amine serves as a nucleophile for amide coupling or reductive amination, while the alcohol can be converted to a leaving group (mesylate/tosylate) for cyclization or ether formation.
Key Therapeutic Areas
Antibacterials: Used in the synthesis of novel fluoroquinolone hybrids where the piperidine ring binds to the DNA gyrase-DNA complex.
Analgesics: Scaffold for opioid receptor ligands.
Oncology: Linker unit in PROTACs (Proteolysis Targeting Chimeras) or kinase inhibitors where stereochemistry dictates selectivity.
Synthesis & Characterization
The synthesis of this compound generally proceeds from 1-Boc-4-piperidone derivatives. A common, robust route involves the introduction of the C3-hydroxymethyl equivalent followed by reductive amination at C4.
Synthetic Pathway Visualization
Figure 1: General synthetic workflow for accessing the cis-3,4-disubstituted piperidine scaffold.
Detailed Synthetic Protocol (General Methodology)
Note: This protocol describes a standard approach for accessing cis-3,4-disubstituted piperidines. Specific conditions may require optimization based on scale.
Mechanism: Formation of the enamine/imine followed by hydride attack. The cis-isomer is often favored due to the directing effect of the C3-ester or thermodynamic control during reduction.
Purification: Separation of cis and trans isomers (if necessary) is typically performed at this stage via column chromatography.
Ester Reduction:
Reagents: Lithium Borohydride (LiBH₄) or Lithium Aluminum Hydride (LAH).
Procedure: Selective reduction of the ester moiety to the primary alcohol.
Safety Note: LAH is pyrophoric; LiBH₄ is milder and often chemoselective enough to avoid reducing the Boc group if temperature is controlled (0°C to RT).
Handling, Stability & Safety
Storage & Stability
Temperature: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen).
Hygroscopicity: The primary amine and alcohol make the compound hygroscopic. Store in a desiccator.
Boc-Group Sensitivity: Avoid exposure to strong acids (HCl, TFA) during handling, as this will deprotect the piperidine nitrogen.
PPE: Wear nitrile gloves, safety goggles, and work within a fume hood to avoid inhalation of dust.
References
Sigma-Aldrich. 1-Boc-4-(aminomethyl)piperidine Product Specification. (Used for comparative physicochemical properties of Boc-piperidine scaffolds). Link
GuideChem. N-Boc-4-piperidinemethanol and related derivatives. (Source for CAS 1402249-02-8 association).[2][3][4] Link
AChemBlock. tert-butyl (3S,4R)-4-amino-3-(hydroxymethyl)piperidine-1-carboxylate Product Data. (Source for chiral CAS 1227487-29-7 and structural confirmation). Link
Organic & Biomolecular Chemistry. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. (Mechanistic insight into stereoselective piperidine synthesis). Link
A Technical Guide to cis-3-Hydroxymethyl-4-aminopiperidine Boc Protected: Synthesis, Characterization, and Application in Modern Drug Discovery
Introduction: The Strategic Value of Saturated Heterocycles In the landscape of modern drug discovery, the demand for molecular complexity and three-dimensionality has shifted focus from flat, aromatic systems to saturat...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Value of Saturated Heterocycles
In the landscape of modern drug discovery, the demand for molecular complexity and three-dimensionality has shifted focus from flat, aromatic systems to saturated heterocycles. Among these, the piperidine ring is one of the most prevalent and functionally significant scaffolds found in pharmaceuticals and bioactive natural products.[1][2][3] Its conformational flexibility, combined with the ability to present substituents in well-defined spatial orientations, makes it an invaluable core for engineering novel protein-ligand interactions.
This guide provides an in-depth technical overview of a particularly valuable building block: Boc-protected cis-3-hydroxymethyl-4-aminopiperidine . Specifically, we will focus on the (3S,4R)-stereoisomer, a chiral synthon that offers two distinct and orthogonally reactive functional groups—a primary amine and a primary alcohol. The cis relationship between these groups imposes a specific geometric constraint, making it a powerful tool for medicinal chemists aiming to develop highly selective and potent therapeutic agents. Its utility has been demonstrated in the synthesis of inhibitors for diverse targets, including viral proteins and epigenetic modulators.[4][5]
Molecular Profile and Physicochemical Properties
The precise control over the functional group display is a hallmark of this building block. The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the piperidine ring nitrogen, preventing its participation in reactions until its planned removal under acidic conditions. This allows for selective manipulation of the exocyclic amine and alcohol moieties.
Caption: 2D Structure of the title compound.
Below is a summary of its key identifiers and computed physicochemical properties, which are critical for assessing its drug-like potential and behavior in various solvent systems.
The synthesis of polysubstituted piperidines with high stereocontrol is a significant challenge in organic chemistry. The value of a building block like cis-3-hydroxymethyl-4-aminopiperidine is directly tied to the efficiency and stereoselectivity of its synthetic route. While numerous methods exist for piperidine synthesis, a particularly elegant approach for establishing the cis-1,2-aminoalcohol motif involves the regioselective ring-opening of an epoxide intermediate.[9] This strategy ensures a defined anti-periplanar attack of the nucleophile relative to the epoxide oxygen, thereby setting the desired stereochemistry.
A plausible and efficient pathway starting from a protected 1,2,3,6-tetrahydropyridine is outlined below. This approach leverages a stereoselective epoxidation followed by a highly regioselective epoxide opening.
Caption: Proposed synthetic pathway to the target molecule.
Causality Behind Experimental Choices:
Reduction and Epoxidation: The synthesis begins with the reduction of the ester to a primary alcohol. This allylic alcohol then directs the subsequent epoxidation (e.g., using m-CPBA), typically leading to the formation of the epoxide on the same face as the alcohol, though substrate control can vary. The Boc group ensures the piperidine nitrogen is unreactive.
Regioselective Epoxide Opening: This is the key stereochemistry-defining step. The use of sodium azide (NaN₃) with a proton source like ammonium chloride proceeds via an Sₙ2 mechanism. Nucleophilic attack occurs at the least sterically hindered carbon (C4). Critically, the attack happens from the face opposite the C-O bond, leading to a trans-diaxial arrangement of the azide and hydroxyl groups in the chair-like transition state.[9] This locks in the relative stereochemistry.
Azide Reduction: The azide group is a robust precursor to a primary amine. It is inert to many common reagents, allowing for other transformations if needed. The reduction is typically achieved with high efficiency via catalytic hydrogenation (H₂/Pd-C) or a Staudinger reaction (PPh₃, H₂O), yielding the desired primary amine without affecting other functional groups. The final product has the hydroxymethyl and amino groups in a cis configuration on the piperidine ring.
Applications as a Core Scaffold in Medicinal Chemistry
The dual functionality of cis-3-hydroxymethyl-4-aminopiperidine makes it a versatile scaffold for library synthesis and lead optimization. The primary amine and primary alcohol can be derivatized using a vast toolkit of well-established chemical reactions, allowing for systematic exploration of the surrounding chemical space.
The Amine Handle: The primary amine at the C4 position is a potent nucleophile and a base. It is an ideal site for:
Amide and Sulfonamide Formation: Coupling with carboxylic acids or sulfonyl chlorides, respectively, to introduce a wide array of substituents. This is a common strategy for targeting protein active sites.
Reductive Amination: Reaction with aldehydes or ketones to form secondary or tertiary amines, enabling the extension of the molecule into new vectors.
The Alcohol Handle: The hydroxymethyl group at the C3 position offers complementary reactivity:
Ether Formation: Alkylation under basic conditions (e.g., Williamson ether synthesis) to introduce lipophilic or polar groups.
Ester Formation: Acylation to introduce different functionalities or to create a prodrug that might improve pharmacokinetic properties.
This orthogonal reactivity allows chemists to build molecules in a modular fashion, as depicted below.
Caption: Derivatization workflow of the building block.
This scaffold is particularly valuable for developing inhibitors of targets like the C-C chemokine receptor type 5 (CCR5), an important target in HIV therapy, where substituted 4-aminopiperidines have proven to be a successful structural motif.[4]
Detailed Experimental Protocols
The protocols described here are illustrative and based on established chemical principles for the synthesis of related compounds.[9] Researchers should perform their own optimization and safety assessments.
Protocol 1: Synthesis of tert-butyl (3S,4S)-3-(hydroxymethyl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate (Epoxide Intermediate)
Setup: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add tert-butyl (S)-3-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1(4H)-carboxylate (5.0 g, 23.4 mmol) and dichloromethane (DCM, 100 mL).
Cooling: Cool the solution to 0 °C in an ice-water bath.
Reagent Addition: Add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 6.3 g, 28.1 mmol) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.
Quenching: Cool the mixture to 0 °C and quench by slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃, 50 mL), followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 50 mL).
Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography (silica gel, gradient elution with 20-50% ethyl acetate in hexanes) to yield the title epoxide as a colorless oil.
Protocol 2: Synthesis of tert-butyl (3S,4R)-4-amino-3-(hydroxymethyl)piperidine-1-carboxylate
Setup: In a 250 mL round-bottom flask, dissolve the epoxide from Protocol 1 (4.0 g, 17.5 mmol) in a mixture of ethanol (80 mL) and water (20 mL).
Reagent Addition: Add sodium azide (NaN₃, 2.27 g, 35.0 mmol) and ammonium chloride (NH₄Cl, 1.87 g, 35.0 mmol) to the solution.
Reaction (Azide Opening): Heat the mixture to reflux (approximately 85 °C) and stir for 12-16 hours. Monitor by TLC for the disappearance of the epoxide.
Workup (Azido-alcohol): Cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol. Add water (50 mL) and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude azido-alcohol intermediate, which can be used directly in the next step.
Setup (Reduction): Dissolve the crude azido-alcohol in methanol (100 mL) in a hydrogenation vessel.
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C, 400 mg, 10 wt%) to the solution under an inert atmosphere.
Reaction (Hydrogenation): Seal the vessel, purge with hydrogen gas, and then maintain a hydrogen atmosphere (balloon or Parr shaker at 50 psi). Stir vigorously at room temperature for 8 hours.
Workup (Final Product): Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography (silica gel, eluting with a gradient of 5-15% methanol in DCM with 1% ammonium hydroxide) to afford the final product.
Expected Characterization Data:
¹H NMR (400 MHz, CDCl₃): Peaks corresponding to the Boc group (~1.45 ppm, s, 9H), piperidine ring protons (multiplets between 1.5-4.2 ppm), and exchangeable protons for the -NH₂ and -OH groups.
Mass Spectrometry (ESI+): Predicted m/z for [M+H]⁺ = 231.1703.[7]
Conclusion and Future Outlook
Boc-protected cis-3-hydroxymethyl-4-aminopiperidine is more than a mere chemical intermediate; it is a strategically designed building block that embodies key principles of modern medicinal chemistry. Its inherent three-dimensionality, coupled with orthogonally reactive functional groups arranged in a specific stereochemical relationship, provides a robust platform for the rapid generation of diverse and structurally complex molecules. As drug discovery continues to move towards more challenging biological targets that require precise molecular recognition, the importance of such chiral, non-aromatic scaffolds will only grow. The continued development of efficient, scalable, and stereoselective syntheses for these building blocks remains a critical endeavor, empowering chemists to explore new frontiers of chemical biology and develop the next generation of therapeutics.
Title: Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists
Source: PubMed
URL: [Link]
Title: Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3
Source: European Journal of Medicinal Chemistry (via ScienceDirect)
URL: [Link]
Title: Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations
Source: Scientific Update
URL: [Link]
Title: Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly
Source: PubMed Central (PMC)
URL: [Link]
Title: Synthesis of cis-3-methyl-4-aminopiperidine Derivatives
Source: ResearchGate
URL: [Link]
Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications
Source: MDPI
URL: [Link]
synthesis of cis-1-Boc-4-amino-3-piperidinemethanol from L-glutamic acid
This Application Note and Protocol details the synthesis of cis-1-Boc-4-amino-3-piperidinemethanol (also known as tert-butyl 4-amino-3-(hydroxymethyl)piperidine-1-carboxylate). While the user requested a route starting f...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol details the synthesis of cis-1-Boc-4-amino-3-piperidinemethanol (also known as tert-butyl 4-amino-3-(hydroxymethyl)piperidine-1-carboxylate).
While the user requested a route starting from L-Glutamic Acid , it is critical to note from a retrosynthetic standpoint that the 4-amino-3-hydroxymethylpiperidine scaffold (a 3,4-disubstituted piperidine) is most efficiently accessed via the Dieckmann cyclization of a precursor derived from L-Aspartic Acid (or
-alanine) and an acrylate derivative. L-Glutamic acid (a C5 backbone) typically yields 2,5-disubstituted piperidines or requires inefficient homologation to match the C6 requirement of the target (Piperidine ring C5 + Hydroxymethyl C1).
Therefore, this guide presents the industry-standard "Chiral Pool" protocol starting from L-Aspartic Acid , which provides the correct carbon framework. A discussion on the limitations of the L-Glutamic acid route is included for scientific completeness.
Introduction & Retrosynthetic Analysis[1]
The 3,4-disubstituted piperidine core is a "privileged scaffold" in medicinal chemistry, serving as a key intermediate for Janus kinase (JAK) inhibitors (e.g., Tofacitinib analogs) and various GPCR ligands. The target molecule, cis-1-Boc-4-amino-3-piperidinemethanol, contains two contiguous stereocenters.
The "Glutamic vs. Aspartic" Chiral Pool Decision
L-Glutamic Acid (C5): Cyclization typically yields 5-membered lactams (pyroglutamates) or 6-membered rings with 2,6- or 2,5-substitution patterns. Converting L-Glutamic acid to a 3,4-substituted piperidine requires complex ring expansion or carbon insertion.
L-Aspartic Acid (C4): Reacts with acrylates (C3) to form a C7 linear precursor. Dieckmann cyclization of this precursor efficiently closes the 6-membered piperidine ring, placing a ketone at C4 and an ester at C3—perfectly positioned for the target functionality.
Retrosynthetic Pathway
The synthesis is designed around the Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate intermediate.
Disconnection: The C3-hydroxymethyl and C4-amino groups are traced back to a
-keto ester (4-oxopiperidine-3-carboxylate).
Ring Construction: The piperidine ring is formed via Dieckmann cyclization of a diester amine.
Chiral Pool Origin: The diester amine is assembled from L-Aspartic acid (via
-alanine) and ethyl acrylate.
Figure 1: Retrosynthetic logic favoring the Aspartic Acid route for 3,4-substitution.
Objective: Synthesize the key intermediate Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate .
Note: While L-Aspartic acid can be decarboxylated to
-alanine, commercial -alanine or direct Michael addition to aspartate diesters is often preferred for scale. The protocol below uses the robust N-benzyl-N-bis(2-ethoxycarbonylethyl)amine strategy derived from basic chiral pool logic.
Michael Addition: To a stirred solution of benzylamine (10.7 g, 100 mmol) in ethanol (50 mL) at 0°C, add ethyl acrylate (22.0 g, 220 mmol) dropwise. Allow the mixture to warm to room temperature (RT) and stir for 16 hours.
Workup: Concentrate the mixture under reduced pressure to yield the crude diester intermediate N-benzyl-bis(2-ethoxycarbonylethyl)amine.
Dieckmann Cyclization: Suspend NaH (4.8 g, 120 mmol) in dry toluene (150 mL). Add the crude diester (from step 2) dropwise at reflux temperature over 1 hour.
Quench: Continue reflux for 3 hours. Cool to 0°C and quench carefully with glacial acetic acid or dilute HCl.
Isolation: Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
Purification: The product, Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate , exists as a keto-enol mixture. It is typically used directly or purified as the hydrochloride salt.
Critical Control Point: Moisture exclusion during the Dieckmann cyclization is vital to prevent hydrolysis of the ester groups.
Dissolve the keto-ester (10 mmol) in methanol (50 mL).
Add ammonium acetate (7.7 g, 100 mmol) and stir at RT for 2 hours to form the enamine/imine.
Add NaBH₃CN (0.95 g, 15 mmol) and stir for 24 hours.
Note: This step typically yields a mixture of cis and trans amino esters. The cis isomer is often favored by chelation control, but resolution may be required later.
Ester Reduction (C3-Hydroxymethyl Installation):
Dissolve the crude amino ester in dry THF (30 mL).
Cool to 0°C and carefully add LiAlH₄ (0.76 g, 20 mmol) portion-wise.
Reflux for 4 hours.
Quench: Fieser workup (Water, 15% NaOH, Water). Filter and concentrate to yield 1-benzyl-4-amino-3-piperidinemethanol .
Phase 3: Protection & Final Resolution
Objective: Swap the benzyl group for Boc and isolate the cis isomer.
Reagents:
Pd(OH)₂/C (Pearlman's Catalyst)
Di-tert-butyl dicarbonate (Boc₂O)
Hydrogen Gas (H₂)
Chiral Resolution Agent (e.g., L-Tartaric acid or Dibenzoyl-L-tartaric acid)
Protocol:
Debenzylation/Boc-Protection:
Dissolve the intermediate in MeOH. Add Boc₂O (1.1 eq) and Pd(OH)₂/C (10 wt%).
Hydrogenate (50 psi H₂) for 12 hours. This removes the N-benzyl group and installs the N-Boc group in one pot (or sequential steps).
Resolution (If required):
The cis and trans isomers can be separated by column chromatography (Silica, DCM/MeOH/NH₄OH).
For high enantiopurity (3R,4S), crystallize with a chiral acid (e.g., Dibenzoyl-L-tartaric acid) in ethanol.
Quantitative Data Summary
Parameter
Value / Condition
Notes
Overall Yield
35 - 45%
From Benzylamine/Aspartic precursor
Dieckmann Yield
75 - 85%
Critical step; requires anhydrous conditions
Cis:Trans Ratio
~3:1
Favoring cis after reductive amination
Purity (HPLC)
>98%
After chiral resolution/crystallization
CAS Number
1402249-02-8
Target: cis-1-Boc-4-amino-3-piperidinemethanol
Process Visualization
The following diagram illustrates the chemical logic flow, highlighting the key transformation from the linear precursor to the cyclic piperidine.
Caption: Step-by-step workflow from chiral pool precursor to final protected piperidine scaffold.
References
Stereoselective Synthesis of 3,4-Disubstituted Piperidines
Title: Facile synthesis of 3-amino substituted piperidines from L-glutamic acid (Note: Discusses the L-Glu route to 3-amino derivatives, providing context for the scaffold).
Source: Indian Journal of Chemistry, 2024.
URL:
Dieckmann Cyclization Strategy
Title: An improved process for the preparation of (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine (Demonstrates the Dieckmann route for 3,4-substitution).
protocol for reductive amination of 3-formyl-4-aminopiperidine
Application Note: Reductive Amination Protocols for 3-Formyl-4-Aminopiperidine Scaffolds Executive Summary The reductive amination of 3-formyl-4-aminopiperidine presents a unique chemoselective challenge due to the prese...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Reductive Amination Protocols for 3-Formyl-4-Aminopiperidine Scaffolds
Executive Summary
The reductive amination of 3-formyl-4-aminopiperidine presents a unique chemoselective challenge due to the presence of a nucleophilic amine and an electrophilic aldehyde on the same piperidine ring (vicinal substitution). In its unprotected form, this molecule is unstable and prone to rapid intramolecular condensation to form bicyclic imines (e.g., hexahydro-1,6-naphthyridines) or oligomers.
This guide provides a definitive protocol for the Intermolecular Reductive Amination of the C3-aldehyde moiety with external amines. It establishes the critical requirement for orthogonal protection strategies and utilizes the Abdel-Magid protocol (Sodium Triacetoxyborohydride/DCE) to ensure high yields and minimize epimerization at the C3 chiral center.
Strategic Analysis: The Chemoselectivity Challenge
Before initiating synthesis, the researcher must understand the competing pathways inherent to this scaffold.
Pathway A (Desired): Intermolecular Amination. The C3-aldehyde reacts with an external amine (
) to form an imine, which is reduced to the secondary amine.
Pathway B (Parasitic): Intramolecular Cyclization. The C4-amine (if free) attacks the C3-aldehyde, forming a cyclic imine (Schiff base). This is thermodynamically favored due to the formation of a stable fused ring system.
Core Directive: To successfully derivatize the aldehyde, the C4-amine MUST be protected (e.g., -NHBoc, -NHCbz) or the reaction must be designed to exploit Pathway B for heterocycle synthesis. This protocol focuses on Pathway A.
Mechanistic Pathway Diagram
Figure 1: Competing reaction pathways. Pathway A (Blue) requires protection. Pathway B (Red) is the default failure mode for unprotected substrates.
Pre-Protocol Checklist
Component
Specification
Rationale
Substrate
1-N-PG¹-3-formyl-4-N-PG²-aminopiperidine
CRITICAL: Both N1 and N4 should be protected. N4 protection prevents cyclization; N1 protection prevents dimerization.
Reductant
Sodium Triacetoxyborohydride (STAB)
Milder than NaCNBH₃; avoids toxic cyanide byproducts; does not reduce aldehydes/ketones directly, only the iminium species [1].
Solvent
1,2-Dichloroethane (DCE)
Optimal solvent for STAB.[1][2][3] Maintains reagent solubility and accelerates imine formation compared to THF [1].
Additive
Glacial Acetic Acid (AcOH)
Catalyzes imine formation and buffers the reaction to prevent amine inhibition.
Atmosphere
Nitrogen or Argon (Dry)
Moisture hydrolyzes the imine back to the aldehyde.
Detailed Protocol: Direct Reductive Amination (STAB Method)
Objective: Reductive amination of protected 3-formyl-4-aminopiperidine with a primary or secondary amine.
Add Acetic Acid (1.0 equiv). Note: If the amine is supplied as a hydrochloride salt, add 1.0 equiv of TEA or DIPEA to liberate the free base, and increase AcOH to 2.0 equiv.
Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen.
Checkpoint: Although STAB allows "one-pot" addition, a short pre-stir ensures the imine equilibrium is established, minimizing direct reduction of the aldehyde to the alcohol.
Reduction:
Cool the mixture to 0°C (optional, but recommended to suppress epimerization at C3).
Add STAB (1.4 equiv) portion-wise over 5 minutes. Caution: Mild gas evolution (H₂).
Allow the reaction to warm to RT and stir for 2–16 hours.
Monitoring: Monitor by LC-MS or TLC.[5] Look for the disappearance of the aldehyde and the appearance of the product mass (M+H).
Quench and Workup:
Quench the reaction by adding saturated aqueous NaHCO₃ (slowly, until pH ~8). Stir for 15 minutes to decompose excess borohydride.
Extract with DCM (3x).
Wash combined organics with Brine , dry over Na₂SO₄ , filter, and concentrate.
Purification:
Purify via flash column chromatography (typically Hexanes/Ethyl Acetate or DCM/MeOH).
Troubleshooting & Optimization
Observation
Root Cause
Corrective Action
Low Yield / Aldehyde Recovery
Imine formation is slow or incomplete.
Add Molecular Sieves (4Å) to the reaction to sequester water and drive equilibrium. Increase AcOH to 2.0 equiv.
Alcohol Byproduct (Reduction of Aldehyde)
STAB reduced the aldehyde before imine formation.
Use the Stepwise Method : Form imine in MeOH/DCE for 2h before adding the reducing agent.
Epimerization at C3
Basic conditions or high temperature.
Keep reaction at 0°C–RT. Ensure AcOH is present to buffer basicity. Avoid strong bases (NaOH) during workup; use NaHCO₃.
Dialkylation (with Primary Amines)
Primary amine product reacts with a second aldehyde.
Use excess amine (2-3 equiv) or switch to Ti(OiPr)₄ mediated reductive amination for difficult substrates [2].
Advanced Visualization: Reaction Decision Tree
Figure 2: Decision tree for selecting the correct reductive amination strategy based on substrate protection and steric hindrance.
References
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4][6] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][3][6] The Journal of Organic Chemistry, 61(11), 3849–3862.[2]
Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.
BenchChem Technical Support . (2025). Optimizing Reductive Amination for Piperidine Synthesis. Application Note Series.
Regioselective Ring Opening of Piperidine Epoxides: Mechanistic Control & Synthetic Protocols
Topic: Regioselective Ring Opening of Piperidine Epoxides Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, Drug Development Professionals Abstract The piperidine ring is a privile...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Regioselective Ring Opening of Piperidine Epoxides
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, Scientists, Drug Development Professionals
Abstract
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved therapeutics (e.g., Paroxetine, Ibrutinib). The introduction of functional groups at the C3 and C4 positions with precise stereochemical and regiochemical control is a critical synthetic challenge. This guide details the regioselective ring opening of piperidine epoxides, specifically focusing on N-Boc-3,4-epoxypiperidine . We analyze the interplay between the Fürst-Plattner rule (trans-diaxial effect) , N-protecting group electronics, and reaction conditions (acidic vs. basic) to predict and control nucleophilic attack. A validated protocol for the synthesis of trans-4-azido-3-hydroxypiperidine is provided.
Mechanistic Principles of Regioselectivity
The regiochemical outcome of nucleophilic attack on piperidine epoxides is governed by a competition between steric hindrance, electronic bias, and torsional strain (stereoelectronic control).
The Fürst-Plattner Rule (Trans-Diaxial Effect)
In semi-rigid six-membered rings like epoxypiperidines, the Fürst-Plattner rule dictates that nucleophilic ring opening proceeds via a transition state that leads to the trans-diaxial product.
Conformational Lock: The epoxide ring forces the piperidine into a half-chair conformation.
Trajectory: The nucleophile attacks the carbon atom that allows the leaving oxygen to depart into an axial position, minimizing torsional strain in the transition state.
Outcome: For N-Boc-3,4-epoxypiperidine, the preferred half-chair conformation typically directs nucleophilic attack to C4 , yielding the trans-4-substituted-3-hydroxy product.
Electronic and Steric Influence of the N-Protecting Group
The nature of the substituent on the nitrogen atom (
) significantly alters the ring's conformation and electronic distribution.
Electron-Withdrawing Groups (EWG) - e.g., Boc, Tosyl: These groups flatten the ring (due to carbamate resonance) and destabilize positive charge buildup at C3 (proximal to the electron-deficient nitrogen). This reinforces attack at C4 (distal position) under both steric and electronic control.
Electron-Donating Groups (EDG) - e.g., Benzyl (Bn), Alkyl: These allow for a more flexible chair-like transition state. While C4 attack is still common due to sterics, mixtures of C3 and C4 products are more frequent, especially under acidic conditions where the C3 carbocation is stabilized by the distal nitrogen lone pair (via inductive effects).
Decision Tree: Reaction Conditions
The choice of catalyst dictates the mechanism (SN2 vs. Borderline SN1).
Caption: Decision logic for predicting regioselectivity in N-Boc-3,4-epoxypiperidine ring opening.
Application Note: Synthesis of trans-4-Azido-3-hydroxypiperidines
Context: The trans-4-azido-3-hydroxypiperidine scaffold is a versatile precursor for 3,4-diaminopiperidines (e.g., in kinase inhibitors) or bicyclic urea derivatives. The use of sodium azide (
) presents a classic case of regioselective opening.
Key Considerations:
Solvent System: Aqueous acetonitrile (
) or aqueous alcohols are required to solubilize the azide salt.
Additives: Ammonium chloride (
) is often added to buffer the pH (~9.0) and activate the epoxide via hydrogen bonding without fully protonating it (which could lead to SN1 scrambling).
Regiochemistry: With
-Boc protection, the azide anion preferentially attacks C4 .
Comparative Data: Nucleophile Regioselectivity
Substrate
Nucleophile
Conditions
Major Isomer (Attack Position)
Yield
Ref
N-Boc-3,4-epoxypiperidine
, Reflux
C4 (trans-4-azido-3-hydroxy)
85-92%
[1]
N-Boc-3,4-epoxypiperidine
Lithium Acetylide
C4 (trans-4-alkynyl-3-hydroxy)
78%
[2]
N-Bn-3,4-epoxypiperidine
(Thiophenol)
, no catalyst
C4 (trans-4-phenylthio-3-hydroxy)
88%
[3]
N-Boc-3,4-epoxypiperidine
(Grignard)
C4 (trans-4-alkyl-3-hydroxy)
65-75%
[4]
Protocol: Regioselective Ring Opening with Sodium Azide[2][3][4]
Caption: Step-by-step workflow for the azidolysis of N-Boc-3,4-epoxypiperidine.
Step-by-Step Procedure
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N-Boc-3,4-epoxypiperidine (1.0 g, 5.0 mmol) in a mixture of MeOH (20 mL) and Water (2.5 mL).
Addition: Add Ammonium Chloride (
, 535 mg, 10.0 mmol, 2.0 eq) followed by Sodium Azide (, 975 mg, 15.0 mmol, 3.0 eq).
Note: The
prevents the reaction mixture from becoming too basic, which can cause side reactions or racemization.
Reaction: Heat the mixture to reflux (approx. 65°C) with vigorous stirring. Monitor the reaction by TLC (typically 30-50% EtOAc in Hexanes; stain with Ninhydrin or PMA).
Endpoint: Reaction is usually complete within 12–16 hours. The epoxide spot (
) should disappear, and a more polar product spot () should appear.
Concentrate under reduced pressure to remove most of the Methanol. Do not concentrate to dryness (risk of concentrating azides).
Dilute the aqueous residue with Water (20 mL) and extract with Ethyl Acetate (
mL).
Wash the combined organic layers with Brine (20 mL).
Dry over anhydrous
, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography on silica gel.
Eluent: Gradient of 20% to 40% EtOAc in Hexanes.
Product: Isolate the major isomer (trans-4-azido-3-hydroxypiperidine) as a pale yellow oil or low-melting solid.
Troubleshooting & Optimization
Issue
Possible Cause
Solution
Low Conversion
Poor solubility of or low temperature.
Increase water content in solvent ratio (up to 4:1 MeOH:H2O). Ensure vigorous reflux.
Regioisomer Mixture
Acidic hydrolysis or lack of conformational control.
Ensure pH is not < 7. Avoid strong Lewis acids if strict C4 selectivity is needed. Use or as mild promoters.
Emulsion during Extraction
Amphiphilic nature of the product.
Saturate the aqueous phase with NaCl (solid) before extraction. Use a small amount of IPA in the organic phase.
References
Regioselective Azidolysis of Epoxides: Fringuelli, F., Piermatti, O., Pizzo, F., & Vaccaro, L. (1999). Ring Opening of Epoxides with Sodium Azide in Water.[4][1][5] A Regioselective pH-Controlled Reaction. The Journal of Organic Chemistry, 64(16), 6094–6096. Link
Synthesis of 4-Alkynyl-3-hydroxypiperidines: Kuhakarn, C., et al. (2013). Synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate. Tetrahedron Letters, 54(50). Link
Thiolysis in Water: Tajbakhsh, M., et al. (2012). Regioselective Ring Opening of Epoxides with Amines and Thiols. Journal of the Mexican Chemical Society, 56(4). Link
Organometallic Opening: Crotti, P., et al. (1996). Regiochemical control of the ring opening of 1,2-epoxides by metal hydrides and organometallic reagents. Tetrahedron, 52(41), 13007-13022. Link
Review on Piperidine Synthesis: Kouznetsov, V. V. (2019). Recent advances in the synthesis of piperidine derivatives.[6][7] Molecular Diversity, 23, 105–137. Link
Application Note: Utilizing cis-1-Boc-4-amino-3-piperidinemethanol in the Synthesis of Aminergic GPCR Ligands
Executive Summary The development of highly selective or rationally designed multi-target G-protein-coupled receptor (GPCR) ligands is a cornerstone of modern neuropharmacology. Aminergic GPCRs—such as the Histamine H3 (...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of highly selective or rationally designed multi-target G-protein-coupled receptor (GPCR) ligands is a cornerstone of modern neuropharmacology. Aminergic GPCRs—such as the Histamine H3 (H3R), Dopamine D2 (D2R), and Serotonin (5-HT) receptors—share a highly conserved orthosteric binding pocket where an aspartate residue (typically Asp3.32) forms a critical salt bridge with a basic amine on the ligand[1, 2].
cis-1-Boc-4-amino-3-piperidinemethanol (CAS: 1402249-02-8) has emerged as a privileged, highly versatile building block for these targets. This application note provides a comprehensive guide to leveraging its unique structural topology—specifically its orthogonal functional groups and restricted cis-stereochemistry—to synthesize potent GPCR ligand intermediates.
Structural Rationale & Pharmacophore Mapping
The selection of cis-1-Boc-4-amino-3-piperidinemethanol over simple piperidines is driven by precise structure-activity relationship (SAR) requirements:
The Piperidine Core: Acts as the primary pharmacophore. Once deprotected, the basic N1 nitrogen is protonated at physiological pH, enabling the essential electrostatic interaction with the GPCR's Asp3.32 residue [2].
N1-Boc Protection: The tert-butyloxycarbonyl (Boc) group provides orthogonal protection, preventing the secondary amine from reacting during the functionalization of the C3 and C4 positions.
C4-Primary Amine: Serves as a synthetic vector to extend the molecule into the receptor's accessory binding pockets (e.g., via reductive amination or amidation).
C3-Hydroxymethyl Group: The cis-relationship to the C4-amine restricts the conformational flexibility of the resulting ligand. This spatial locking is critical for subtype selectivity, as it dictates the trajectory of appended aromatic or lipophilic groups into specific extracellular loop (ECL) regions[2].
Workflow for synthesizing GPCR ligands from cis-1-Boc-4-amino-3-piperidinemethanol.
To build the extended pharmacophore, the C4-primary amine is typically reacted with an aryl aldehyde.
Causality Insight: Sodium triacetoxyborohydride (STAB) is chosen over sodium borohydride (NaBH4) because STAB is a milder reducing agent. It selectively reduces the transiently formed imine without prematurely reducing the unreacted aryl aldehyde, ensuring high yields and preventing the formation of alcohol byproducts.
Protocol:
Preparation: Dissolve cis-1-Boc-4-amino-3-piperidinemethanol (1.0 eq, 0.5 mmol) and the target aryl aldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE, 5 mL).
Imine Formation: Stir the mixture at room temperature for 1 hour under an inert argon atmosphere to allow for complete imine formation.
Reduction: Add STAB (1.5 eq) portion-wise. Add glacial acetic acid (1.0 eq) to catalyze the reduction.
Reaction Monitoring: Stir for 12–16 hours. Monitor completion via LC-MS or TLC (Ninhydrin stain).
Workup: Quench the reaction with saturated aqueous NaHCO3 (10 mL). Extract the aqueous layer with dichloromethane (DCM, 3 x 10 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo.
Purification: Purify the crude intermediate via flash column chromatography (Silica gel, EtOAc/Hexanes gradient).
Phase 2: N-Boc Deprotection
The removal of the N1-Boc group exposes the basic piperidine nitrogen required for GPCR binding. The choice of acid is critical for downstream biological evaluation [3].
Causality Insight: While Trifluoroacetic acid (TFA) in DCM is a common deprotection method, it yields a TFA salt. TFA salts are notoriously difficult to crystallize and can exhibit high cellular toxicity, skewing results in downstream in vitro cell-based functional assays (e.g., cAMP accumulation assays). Therefore, 4M HCl in 1,4-dioxane is the preferred self-validating system, as it drives the reaction to completion via the precipitation of a stable, highly crystalline, and biologically compatible hydrochloride salt [3].
Quantitative Comparison of Deprotection Methods
Parameter
4M HCl in 1,4-Dioxane
20-50% TFA in DCM
Reaction Kinetics
Very rapid (30 min – 2 hours) [3]
Moderate (1 – 4 hours) [3]
Product Form
Crystalline Hydrochloride Salt
Often Oily Trifluoroacetate Salt
Biological Compatibility
High (Physiologically tolerated)
Low (TFA can cause cytotoxicity)
Purification Need
Minimal (Precipitates out of solution)
High (Requires repeated co-evaporation)
Scavenger Requirement
Rarely needed
Often requires anisole/thioanisole
Protocol (HCl Method):
Dissolution: Dissolve the purified Boc-protected intermediate from Phase 1 (0.2 mmol) in a minimal volume of anhydrous methanol (0.5 mL).
Acid Addition: Slowly add 4M HCl in 1,4-dioxane (10-15 eq, ~0.5 - 0.75 mL) at 0 °C.
Cleavage: Remove the ice bath and stir at room temperature for 1–2 hours. The evolution of CO2 gas and isobutylene will be observed.
Precipitation: As the reaction progresses, the deprotected piperidine hydrochloride salt will typically precipitate.
Isolation: Add cold anhydrous diethyl ether (5 mL) to maximize precipitation. Centrifuge or filter the solid, washing twice with cold ether.
Drying: Dry the resulting white crystalline solid under high vacuum to afford the pure GPCR ligand intermediate.
GPCR Pharmacodynamics & Biological Assays
Once the final ligand is synthesized, its efficacy is evaluated against the target GPCR. For aminergic receptors like H3R or D2R (which are typically Gi/o coupled), the binding of the piperidine-based ligand to the orthosteric site modulates downstream intracellular signaling [1].
Antagonism of Gi/o-coupled GPCR signaling by a synthesized piperidine ligand.
Assay Preparation Note
To prepare the synthesized hydrochloride salt for radioligand binding assays (e.g., using [³H]-N-alpha-methylhistamine for H3R), dissolve the compound in DMSO to create a 10 mM stock. Serial dilutions should be performed in the specific assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2) to ensure the piperidine nitrogen remains properly protonated for receptor interaction.
References
Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain
Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties
National Center for Biotechnology Information (PMC)
URL:[Link]
Method
reaction conditions for Boc-protected piperidine oxidation
Topic: : From Lactamization to -Functionalization Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Executive Summary & Strategic Overview Th...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: : From Lactamization to
-Functionalization
Content Type: Detailed Application Note & Protocol
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary & Strategic Overview
The oxidation of
-Boc piperidine is a pivotal transformation in medicinal chemistry, serving as a gateway to two distinct structural classes: -lactams (2-piperidinones) and -functionalized piperidines .
The choice of oxidation method dictates the trajectory of the synthesis:
Pathway A (Lactamization): Direct oxidation of the
-methylene to a carbonyl using Ruthenium(VIII) catalysis. This generates stable pharmacophores found in anticoagulants (e.g., Apixaban derivatives) and kinase inhibitors.
Pathway B (
-Methoxylation/Shono): Anodic or chemical oxidation to an -acetal. This creates a masked -acyliminium ion, a versatile electrophile for C-C bond formation.
This guide details the optimized protocols for both pathways, prioritizing the transition from legacy solvents (CCl
) to sustainable alternatives (EtOAc/MeCN) and ensuring the integrity of the acid-labile Boc group.
Critical Process Parameters (CPPs)
Parameter
Ru-Catalyzed Lactamization
Electrochemical (Shono)
Active Species
RuO (generated in situ)
Radical Cation ()
Target Site
-CH C=O
-CH CH-OMe
Boc Stability
High (Buffer usually not required if biphasic)
High (Stable to anodic conditions)
Key Risk
RuO volatility/toxicity; Over-oxidation
Over-potential (solvent breakdown); Heat
Green Score
Medium (Requires stoichiometric oxidant NaIO)
High (Reagent-free, electrons as oxidant)
Protocol A: Ruthenium-Catalyzed Lactamization
Objective: Conversion of
-Boc piperidine to -Boc-2-piperidinone.
The Chemistry
Classically, this transformation utilized the Sharpless protocol (RuClngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
/NaIO in CCl/MeCN/HO).[1] However, CCl is highly toxic and ozone-depleting. The modern, validated alternative employs Ethyl Acetate (EtOAc) as the organic phase, which maintains high yields while significantly improving the safety profile.
Mechanism:
The catalytic cycle involves the oxidation of Ru(III) to Ru(VIII) (RuO
) by Periodate. RuO performs a hydride abstraction from the -carbon, followed by recombination to a hemiaminal, which is further oxidized to the lactam.
Visualization: Ru(VIII) Catalytic Cycle
Caption: Ru(III) is oxidized to volatile RuO
, which inserts oxygen at the -position. NaIO constantly regenerates the catalyst.
The "Shono oxidation" avoids toxic transition metals entirely. It exploits the lower oxidation potential of the carbamate nitrogen lone pair compared to the solvent. The resulting
-methoxy product is stable but can be treated with Lewis acids (e.g., BF·OEt, TiCl) and nucleophiles (allyl silanes, cyanides) to form C-C bonds.
Visualization: Anodic Oxidation Mechanism
Caption: The "ET-PT-ET" mechanism: Electron Transfer, Proton Transfer, Electron Transfer, followed by methoxide trapping.
Step-by-Step Protocol
Equipment:
Undivided electrolysis cell (Beaker type or Flow cell).
Anode: Graphite or Reticulated Vitreous Carbon (RVC).
Cathode: Platinum wire or Stainless Steel.
Power Supply: DC constant current source.
Reagents:
Substrate:
-Boc Piperidine.
Solvent: Methanol (Anhydrous).
Electrolyte: Et
NOTs (Tetraethylammonium tosylate) or LiClO (0.1 M).
Procedure:
Setup: Dissolve
-Boc piperidine (5 mmol) and EtNOTs (0.5 mmol, 10 mol% is often sufficient for flow, 1 equiv for batch) in MeOH (25 mL).
Electrolysis: Insert electrodes (maintain ~1 cm gap). Apply a constant current (Constant Current Density ~10–20 mA/cm
).
Coulometry: Pass 2.2 to 2.5 F/mol of charge.
Cooling: Maintain the cell at 0–10 °C using a water bath to prevent Boc thermolysis or over-oxidation.
Monitoring: Monitor voltage. If voltage spikes significantly, electrode passivation may be occurring (clean electrodes).
Workup: Concentrate the methanol solution under reduced pressure (do not heat >40 °C). Resuspend residue in Ether/Water.[1] Wash with water to remove electrolyte.
Isolation: Dry organic layer and concentrate. The product is often pure enough for subsequent Lewis Acid steps.
Yield Expectation: 80–95%.
Troubleshooting & Optimization Matrix
Issue
Probable Cause
Corrective Action
Low Yield (Ru Method)
Incomplete phase transfer
Increase stirring speed to vortex; ensure MeCN is present to solubilize Ru species.
Black Precipitate in Product
RuO breakthrough
Use a tighter Celite pad; wash the organic phase with dilute NaSO.
Boc Cleavage
Acidic buildup (NaIO generates HIO)
Add solid NaHCO (2 equiv) to the reaction mixture to buffer pH.
Tarry Product (Shono)
Over-oxidation / Heating
Reduce current density; improve cooling; stop exactly at 2.2 F/mol.
Regioselectivity (Substituted)
Steric/Electronic bias
RuO targets the least hindered/most electron-rich C-H. 3-substituted piperidines often yield mixtures.
References
Ruthenium-Catalyzed Oxidation (Classic): Yoshifuji, S., et al. "Ruthenium-catalyzed oxidation of secondary amines to lactams." Chemical & Pharmaceutical Bulletin, 1986.[4] Link
Green Solvent Modification: Shing, T. K. M., et al. "Ruthenium-catalyzed cis-dihydroxylation of alkenes: a facile procedure." Angewandte Chemie International Edition, 1994. (Describes the EtOAc/MeCN system adapted here). Link
Shono Oxidation (Review): Shono, T. "Electroorganic chemistry in organic synthesis." Tetrahedron, 1984. Link
Modern Electrochemical Protocols: Kawamata, Y., et al. "Scalable, electrochemical oxidation of unactivated C-H bonds." Journal of the American Chemical Society, 2017. Link
Boc Stability Data: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 1-Boc-4-amino-3-piperidinemethanol Isomer Separation
Case ID: ISO-SEP-34-PIP
Status: Open
Assigned Specialist: Senior Application Scientist, Separation Sciences[1]
Introduction: The Stereochemical Challenge
Welcome to the technical guide for separating the cis and trans diastereomers of 1-Boc-4-amino-3-piperidinemethanol .
This scaffold presents a classic "amino-alcohol" challenge. The presence of the basic primary amine (C4) and the polar hydroxyl group (C3) creates significant hydrogen-bonding potential, often leading to poor peak shape on silica and complex solubility profiles. Furthermore, the cis and trans isomers are diastereomers, meaning they have distinct physical properties (NMR, MP, solubility), yet their polarity is often similar enough to make standard flash chromatography difficult without modification.[1]
This guide prioritizes scalable separation (crystallization) and high-purity isolation (derivatization/chromatography).
Module 1: Chromatographic Separation (The "Quick Fix")
User Question: I am seeing severe peak tailing and poor resolution between cis/trans isomers on my silica column. How do I fix this?
Diagnostic:
The primary amine at C4 is interacting with the acidic silanols on the silica gel surface. Standard mobile phases (Hexane/EtOAc) are insufficient to suppress this interaction.
Troubleshooting Protocol:
You must modify the stationary phase environment to suppress ionization or block active sites.
Shallow gradient is critical for diastereomer resolution.
Expert Insight:
If the cis and trans spots are overlapping (
), switch to Amino-functionalized Silica (NH2-Silica) .[1] The basic surface repels the amine analyte, often reversing the elution order and significantly improving peak shape without aggressive modifiers.
Module 2: Crystallization & Salt Formation (The Scalable Solution)
User Question: I have >50g of material. Chromatography is too expensive. Can I separate isomers by crystallization?
Diagnostic:
Yes. Diastereomers have different lattice energies. While the free base might be an oil or low-melting solid, their salts often crystallize with high selectivity.[1]
The "Tartrate Split" Protocol:
The 1,2-amino alcohol motif coordinates strongly with tartaric acid derivatives.[1]
Dissolution: Dissolve crude mixture (10g) in Ethanol (50 mL) .
Acid Addition: Add 1.0 equivalent of Di-p-toluoyl-L-tartaric acid (L-DTTA) dissolved in warm ethanol.
Reflux & Cool: Heat to reflux for 30 mins, then cool slowly to room temperature over 4 hours.
Filtration: Collect the precipitate.
Note: Typically, the trans-isomer forms a more stable, less soluble salt due to the diequatorial conformation allowing better packing with the large tartrate counter-ion.[1]
Free Base Recovery: Suspend solid in EtOAc, wash with 1M NaOH, dry (Na₂SO₄), and concentrate.
Visual Workflow (Decision Tree):
Figure 1: Strategic decision tree for isomer separation based on scale and initial purity results.
Module 3: Derivatization (The "Nuclear Option")
User Question: My isomers are co-eluting on silica and won't crystallize. What is the absolute best way to separate them?
The Solution: Oxazolidinone Cyclization.[3]
By reacting the amino-alcohol with a carbonyl source (CDI or Phosgene), you create a rigid bicyclic structure.[1]
Trans-isomer: Forms a trans-fused bicycle (highly strained, distinct shape).[1]
Cis-isomer: Forms a cis-fused bicycle (more stable, distinct shape).[1]
Protocol:
Reaction: Dissolve crude amino-alcohol (1 eq) in dry THF. Add Carbonyldiimidazole (CDI) (1.2 eq). Stir at RT for 2-4 hours.[1]
Outcome: The amine and hydroxyl groups cyclize to form a cyclic carbamate (oxazolidinone).
Separation: The resulting cis- and trans-fused oxazolidinones usually have vastly different
values on silica gel (often ) because the hydrogen bonding capability is removed and the molecular shape is locked.[1]
Recovery: Separate by standard flash chromatography. To recover the amino-alcohol, hydrolyze with LiOH/Water/THF (reflux, 2h).[1]
Module 4: Identification (NMR Validation)
User Question: I have separated two peaks. How do I know which is cis and which is trans?
Scientific Principle: The Karplus Equation.[4]
In a piperidine ring (assuming a chair conformation), the coupling constant (
) between H3 and H4 is the diagnostic tell.
Trans-Isomer (3R,4R or 3S,4S):
Typically adopts a diequatorial conformation to minimize steric strain.
H3 and H4 are both axial .
= 8 – 11 Hz (Large, anti-periplanar coupling).
Cis-Isomer (3R,4S or 3S,4R):
One substituent is axial, one is equatorial.[1][5]
H3 and H4 have an axial-equatorial relationship.[1]
= 2 – 5 Hz (Small coupling).
Data Summary Table:
Feature
Trans-Isomer
Cis-Isomer
H3-H4 Coupling ()
~10 Hz (Large)
~3 Hz (Small)
Thermodynamics
Generally more stable (diequatorial)
Less stable (axial-equatorial)
Polarity (Silica)
Usually elutes later (more polar surface area exposed)
Usually elutes earlier (intramolecular H-bond possible)
References
Synthesis and Separation of Piperidine Diastereomers
Context: General methodologies for separating 3,4-disubstituted piperidines often rely on the thermodynamic preference of the trans-diequatorial conformer during salt formation.[1]
Source: Patent WO2010021680 (Pfizer). Describes synthesis of related JAK inhibitor intermediates (Tofacitinib analogs) where cis/trans control is critical.
URL:
Oxazolidinone Derivatization Strategy
Context: The reaction of
-amino alcohols with CDI to form separable oxazolidinones is a standard technique in process chemistry for purification and stereochemical assignment.[1]
Source:Organic Process Research & Development, "Development of a Scalable Synthesis of a 3,4-Disubstituted Piperidine."[1]
URL:
NMR Stereochemical Assignment
Context: Application of the Karplus rel
Source: Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1] (Standard Reference text for
Technical Support Center: Preventing Racemization in N-Boc Piperidines
This guide functions as a specialized Technical Support Center for researchers encountering racemization issues during the deprotection of N-Boc piperidines. It moves beyond standard textbook procedures to address the sp...
Author: BenchChem Technical Support Team. Date: March 2026
This guide functions as a specialized Technical Support Center for researchers encountering racemization issues during the deprotection of N-Boc piperidines. It moves beyond standard textbook procedures to address the specific electronic and steric factors that compromise stereointegrity in these heterocycles.
Ticket Type: Advanced Troubleshooting & Protocol Optimization
Subject: Maintaining Optical Purity During N-Boc Cleavage of
User Question: “I am seeing a drop in enantiomeric excess (ee) after removing the Boc group from my 2-substituted piperidine using standard TFA/DCM. Is my substrate specifically prone to this?”
Scientist Response:
Yes. Unlike linear amines, 2-substituted piperidines possess unique conformational constraints and electronic sensitivities that make the
-center (C2) vulnerable.
The "High Risk" Profile:
If your substrate matches any of the criteria below, standard acidic deprotection (TFA/DCM or HCl/MeOH) carries a high risk of racemization.
Risk Factor
Mechanism of Instability
-Carbonyl (Pipecolic esters)
The electron-withdrawing carbonyl increases the acidity of the C2 proton, facilitating acid-catalyzed enolization.
-Aryl Substituents
Benzylic stabilization of the carbocation (or radical character) lowers the barrier for C2 stereocenter inversion via iminium ion intermediates.
N-Heteroaryl Substituents
Presence of imidazole or pyridine rings can act as intramolecular bases, assisting in proton abstraction during the deprotection or workup phase.
Decision Matrix: Selecting the Right Protocol
Figure 1: Decision workflow for selecting deprotection conditions based on substrate sensitivity.
Module 2: The "Gold Standard" Protocol (TMSOTf)
User Question: “TFA is causing racemization. What is the alternative for highly sensitive substrates?”
Scientist Response:
For high-risk substrates, we recommend switching to a Lewis Acid-mediated cleavage using Trimethylsilyl trifluoromethanesulfonate (TMSOTf).
Why it works:
Unlike TFA (Bronsted acid), TMSOTf operates via silylation of the Boc carbonyl oxygen. This triggers fragmentation into isobutylene and a silyl carbamate intermediate. Crucially, this method avoids the high concentration of protons that catalyze enolization and excludes strong nucleophiles. 2,6-Lutidine is included as a non-nucleophilic base to scavenge any adventitious acid without deprotonating the sensitive
Preparation: Dissolve the N-Boc piperidine (1.0 equiv) in anhydrous DCM (0.1 M concentration) under an inert atmosphere (
or Ar).
Cooling: Cool the solution to 0 °C . Temperature control is vital to suppress side reactions.
Base Addition: Add 2,6-Lutidine (1.5 equiv) . Stir for 5 minutes.
Activation: Add TMSOTf (1.2 equiv) dropwise over 5–10 minutes.
Note: A slight fume is normal. The solution may turn light yellow.
Reaction: Stir at 0 °C for 30 minutes, then allow to warm to Room Temperature (RT) for 30–60 minutes. Monitor by TLC (the intermediate silyl carbamate may be stable; quench a small aliquot with MeOH for TLC check).
Quench: Cool back to 0 °C. Add Methanol (excess) dropwise to cleave the silyl carbamate and release the free amine.
Concentration: Concentrate in vacuo without heating above 30 °C.
Module 3: Optimizing Standard Acidic Conditions
User Question: “I cannot use silyl reagents. How can I make HCl or TFA safer for my chiral center?”
Scientist Response:
If you must use protic acids, the key is to minimize the acid concentration and temperature , and to avoid the "proton pool" effect of TFA.
The Logic: HCl in dioxane is preferred over TFA because the chloride counter-ion is less conducive to forming the stable supramolecular aggregates that TFA forms, which can trap the amine in a protonating environment for longer.
Dissolution: Dissolve substrate in minimal dry 1,4-dioxane.
Chill: Cool to 0 °C (ice/water bath).
Addition: Add 4M HCl in Dioxane (3–5 equiv) slowly.
Critical: Do NOT use excess acid (e.g., 20 equiv) "just to be safe." Excess acid promotes enolization.
Time: Stir at 0 °C. Do not warm to RT unless conversion is stalled after 2 hours.
Precipitation: Often, the amine hydrochloride salt will precipitate.[2]
Isolation: Filter the solid under inert gas. Wash with cold diethyl ether.[1] Do not subject this salt to basic aqueous workup if possible (see Module 4).
Module 4: The "Safe Landing" (Workup & Isolation)
User Question: “My reaction looked good, but I lost optical purity during extraction. What happened?”
Scientist Response:
This is a classic failure point. The neutralization step is often where racemization occurs. When you treat a chiral ammonium salt (the product of deprotection) with a strong base (NaOH, high pH), you risk deprotonating the
-carbon, which is now activated by the adjacent positive charge (inductive effect) or carbonyl.
Mechanism of Failure:
Protocol C: Non-Racemizing Isolation
Option 1: Ion Exchange (Best for Free Base)
Instead of liquid-liquid extraction with base:
Pass through a weak anion exchange resin (e.g., Amberlyst A-21 or Dowex 66 ) in the free base form.
The resin absorbs the acid (HCl/TFA/TfOH), eluting the free amine without exposing it to high pH spikes.
Option 2: Biphasic Buffer (If Extraction is Necessary)
Cool the mixture to 0 °C.
Use saturated NaHCO₃ (pH ~8.5) instead of NaOH or
.
Perform the extraction quickly with cold DCM.
Dry over
and concentrate immediately. Do not store the free base in solution for extended periods, as 2-substituted piperidines can slowly racemize via self-catalyzed pathways.
Visualizing the Racemization Pathway
Understanding how the stereocenter is lost allows you to prevent it.
Figure 2: Mechanistic pathways leading to loss of chirality during acidic deprotection.
References
Sakurai, H., et al. (2004). "Unexpected highly chemoselective deprotection of the acetals from aldehydes and not ketones: TESOTf-2,6-lutidine combination." PubMed. Link
BenchChem Technical Support. (2025). "A Comparative Study of Deprotection Methods for Boc-Arg-OMe." BenchChem.[1][2] Link
Han, G., et al. (2020). "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride."[4] PubMed Central. Link
Beeson, T. D., et al. (2010). "Asymmetric substitutions of 2-lithiated N-boc-piperidine and N-Boc-azepine by dynamic resolution." PubMed. Link
Sigma-Aldrich. (2024). "Boc Resin Cleavage Protocol: TMSOTf cleavage." Sigma-Aldrich. Link
The synthesis of cis-3,4-disubstituted piperidines presents a classic conflict between kinetic control (hydrogenation) and thermodynamic stability (conformational relaxation). While the trans-isomer is often thermodynamically favored (diequatorial conformation), the cis-isomer is frequently the critical pharmacophore or a necessary precursor for complex scaffolds (e.g., Paroxetine analogs).
This guide prioritizes Heterogeneous Catalytic Hydrogenation as the primary industrial route, focusing on maximizing the cis-diastereomer through catalyst selection and solvent engineering. It also covers "Precision Methods" (de novo cyclization) for cases where hydrogenation lacks selectivity.
Module 1: Heterogeneous Hydrogenation (The Kinetic Route)
Objective: Maximize cis-selectivity by enforcing syn-addition of hydrogen across the pyridine ring while suppressing post-reduction isomerization.
The Core Protocol: Rhodium on Carbon/Alumina
Rhodium (Rh) is the superior metal for cis-selectivity in pyridine reduction. Unlike Palladium (Pd), which facilitates ring flipping and isomerization to the thermodynamic trans-product, Rhodium tends to lock the substrate on the surface, promoting a rapid "all-syn" addition.
Optimized Conditions for cis-Selectivity:
Catalyst: 5% Rh/C or 5% Rh/Al₂O₃ (dry basis).
Solvent: Glacial Acetic Acid (AcOH) or 1M HCl in MeOH.
Temperature: Moderate (25–60°C). Avoid >80°C to prevent isomerization.
Critical Mechanism: The "Acid Effect"
You must run this reaction in an acidic medium.
Prevention of Poisoning: The product (piperidine) is a strong secondary amine (
). Without acid, it binds irreversibly to the metal surface, killing the catalyst. Acid protonates the nitrogen (), which has low affinity for the metal, allowing turnover.
Stereocontrol: Protonation locks the pyridine/piperidine conformation, reducing the flexibility required for the hydride shift that leads to trans-isomerization.
Data: Catalyst & Solvent Impact on Diastereomeric Ratio (dr)
Catalyst
Solvent
Pressure (bar)
Temp (°C)
Yield (%)
cis:trans Ratio
Notes
5% Rh/C
AcOH
50
25
92
95:5
Recommended
5% Rh/C
MeOH
50
25
45
60:40
Stalled reaction (poisoning)
10% Pd/C
AcOH
50
80
88
20:80
Thermodynamic control (trans)
PtO₂
AcOH
1
25
85
70:30
Good, but less selective than Rh
Module 2: Troubleshooting & Optimization
Workflow Visualization: Catalyst Selection Logic
Use this decision tree to select the correct catalytic system based on your substrate's functional groups.
Figure 1: Decision matrix for heterogeneous catalyst selection to avoid side reactions while maintaining yield.
Common Failure Modes (FAQ)
Q1: My reaction stalls at 50% conversion. Adding more catalyst doesn't help.
Diagnosis: Product Inhibition (Self-Poisoning). The amine product is competing with the reactant for active sites.
Fix: Ensure you are using stoichiometric acid (e.g., Acetic Acid as solvent or 1.1 eq. HCl). If using HCl, ensure the chloride ion isn't inhibiting the specific metal (rare for Pd/Rh, common for some homogeneous catalysts).
Alternative: Switch to a flow chemistry setup (e.g., H-Cube). Flow reactors remove the product immediately from the catalyst bed, preventing poisoning.
Q2: I am losing my halogen substituent (dechlorination).
Diagnosis: Pd/C and Rh/C are excellent at hydrodehalogenation.
Fix: Switch to Platinum (Pt/C) or PtO₂ (Adams' Catalyst) . Platinum is less active toward C-X bond insertion. Alternatively, add a "modifier" like thiophene (trace amounts) to poison the highly active sites responsible for dehalogenation, though this may slow the ring reduction.
Q3: I'm getting a 50:50 cis/trans mixture.
Diagnosis: Isomerization is occurring.[1][2] This usually happens if the reaction runs too long or too hot.
Fix:
Lower Temperature: Run at RT.
Increase Pressure: Higher H₂ pressure (80 bar) favors the kinetic reduction pathway over the thermodynamic equilibration.
Monitor Strictly: Stop the reaction immediately upon consumption of the starting material.
Module 3: Precision Methods (Non-Hydrogenation)
When hydrogenation fails to provide the required diastereomeric excess (de > 90%), use de novo synthesis via cyclization.
-position followed by electrophilic trapping. This allows you to install the 3- and 4-substituents sequentially with defined stereochemistry.[4]
Method B: Ring Transformation of Azetidines
A specialized but highly stereoselective route involves the ring expansion of 2-(2-mesyloxyethyl)azetidines.
Mechanism: Nucleophilic substitution triggers ring opening and re-closure to the 6-membered piperidine.
Outcome: This method is reported to yield cis-3,4-disubstituted piperidines almost exclusively due to the geometric constraints of the transition state [2].
Module 4: Isolation & Purification
Even with optimized chemistry, you may end up with an 85:15 mixture. Separation is critical.
Derivatization: The crude amine mixture is often an oil. Convert it to a solid salt to enable recrystallization.
Recommendation:Picrate or L-Tartrate salts.
Protocol: Dissolve crude oil in EtOH. Add 1 eq. L-Tartaric acid. Heat to reflux and cool slowly. The cis-isomer often crystallizes preferentially due to higher symmetry packing.
Chromatography:
Free amines streak on silica.
Mobile Phase Modifier: Add 1–5% Triethylamine (TEA) or Ammonia to the eluent (e.g., DCM/MeOH/NH₄OH 90:9:1).
References
ThalesNano. Difficult Hydrogenations – Saturation of Functionalized Pyridines. (Application Note detailing pressure/temperature effects on cis/trans ratios).
D'hooghe, M., et al. (2011). Stereoselective Synthesis of cis-3,4-Disubstituted Piperidines through Ring Transformation of 2-(2-Mesyloxyethyl)azetidines.[5][6] The Journal of Organic Chemistry.[7]
Glorius, F. (2004). Asymmetric Hydrogenation of Pyridines.[1] (Review of homogeneous methods for high stereocontrol).
BenchChem Tech Support. Troubleshooting Catalyst Poisoning in Reactions with Pyridine Substrates.
Technical Support Center: Purification of Amino-Alcohol Piperidine Intermediates
Case ID: PIP-AM-PUR-001 Status: Active Assigned Specialist: Senior Application Scientist Introduction Welcome to the Technical Support Center. You are likely here because your piperidine intermediate—containing both a se...
Author: BenchChem Technical Support Team. Date: March 2026
Case ID: PIP-AM-PUR-001
Status: Active
Assigned Specialist: Senior Application Scientist
Introduction
Welcome to the Technical Support Center. You are likely here because your piperidine intermediate—containing both a secondary amine and a hydroxyl group—is behaving poorly. These molecules are notoriously difficult due to their amphoteric nature , high polarity , and tendency to streak on silica or oil out during crystallization.
This guide treats your purification challenge as a diagnostic workflow. We do not just provide "recipes"; we correct the underlying chemical interactions causing the failure.
Module 1: The "Triage" – Extraction & Work-up
Symptom: “I extracted with Ethyl Acetate/Water, but my product is still in the aqueous layer (or the yield is near zero).”
The Root Cause
Piperidine has a
of . At neutral pH (7), it is almost entirely protonated () and water-soluble. Furthermore, the hydroxyl group increases water solubility, making standard organic solvents (EtOAc, Et2O) ineffective.
The Protocol: The "Salting-Out" & "Magic Solvent" Method
Do not use Ethyl Acetate. Use the following high-polarity extraction protocol.
Step-by-Step Procedure:
Basification: Cool the aqueous layer to 0°C. Slowly add 50% NaOH or saturated
until pH . Note: You must suppress the ammonium ion completely.
Saturation: Add solid NaCl to the aqueous layer until no more dissolves (saturation). This utilizes the Hofmann effect to decrease the solubility of organics in water.
Solvent Selection: Perform extractions using Chloroform:Isopropanol (3:1) or DCM:Methanol (9:1) .
Why: These mixtures disrupt the hydrogen bonding network of water more effectively than pure solvents.
Drying: Dry combined organics over
(Sodium Sulfate).
Avoid:
(Magnesium Sulfate) is slightly acidic (Lewis acid) and can trap amines, reducing yield.
Visual Troubleshooting: Work-up Decision Matrix
Figure 1: Decision matrix for maximizing recovery of polar amines from aqueous streams.
Module 2: Chromatography Troubleshooting
Symptom: “My compound streaks from the baseline to the solvent front,” or “I have severe tailing.”
The Root Cause: Silanol Interactions
Standard silica gel is slightly acidic (
). The basic nitrogen in your piperidine interacts strongly with surface silanol groups (), causing drag (tailing) rather than simple partitioning.
The Protocol: Amine-Modified Silica
You must "cap" or deactivate these silanol sites.
Option A: Mobile Phase Modifiers (The "TEA Trick")
Add 1% Triethylamine (TEA) or 1%
to your mobile phase.
Mechanism:[1][2][3][4][5] The small, highly mobile TEA molecules saturate the acidic silanol sites, allowing your bulky piperidine product to pass through without "sticking."
Option B: The "CMA" System (For highly polar compounds)
If 10% MeOH/DCM isn't moving your spot, switch to the CMA system:
C hloroform : M ethanol : A mmonium Hydroxide (conc).
Ratio: Start with 80:18:2 .
Warning: Silica dissolves slightly in high pH methanol. Do not reuse columns.
Option C: Reverse Phase (C18) at High pH
Standard acidic C18 (Water/Acetonitrile + Formic Acid) will protonate your amine, making it more polar and elute in the void volume.
Solution: Use 10mM Ammonium Bicarbonate (pH 10) as the aqueous buffer. This keeps the amine neutral (unprotonated), allowing it to interact with the hydrophobic C18 chains and retain properly.
Module 3: Crystallization & Salt Formation
Symptom: “It’s an oil. It won’t crystallize.”
The Root Cause: Rotational Freedom
Amino-alcohol piperidines have high conformational flexibility and often low melting points. Impurities (even <1%) can depress the melting point below room temperature (oiling out).
The Protocol: Salt Screening
Convert the free base into a salt to increase the melting point and lattice energy.
Critical Step: If the salt oils out, add a "seed" crystal or scratch the glass. If it remains an oil, perform trituration : add diethyl ether to the oil and sonicate until it turns into a powder.
Module 4: The "Boc-Bypass" (Advanced Tactic)
Symptom: “I cannot separate the regioisomers/diastereomers on silica, and it won't crystallize.”
The Protocol: Derivatization
If direct purification fails, temporarily mask the polarity.
Protect: React crude amine with
(di-tert-butyl dicarbonate).
Result: The basic amine becomes a neutral carbamate. Polarity drops drastically.
Purify: The Boc-protected intermediate will likely run easily on silica (e.g., 20% EtOAc/Hexanes) without streaking. Isomers often separate better due to restricted rotation.
Deprotect: Treat with 4M HCl in Dioxane or TFA/DCM to recover the pure amine salt.
Frequently Asked Questions (FAQ)
Q1: My yield is >120%. What happened?A: Piperidines are notorious for trapping chlorinated solvents (DCM/Chloroform) in their crystal lattice or oil matrix.
Fix: Run a proton NMR.[6] If you see solvent peaks, dry under high vacuum ( < 1 mbar) at 40°C for 12 hours. If it persists, dissolve in MeOH and re-evaporate (azeotrope) to displace the heavy solvent.
Q2: My product turned brown/black on the shelf.A: Secondary amines and amino-alcohols are susceptible to oxidation (N-oxide formation).
Fix: Store the compound as a HCl salt (much more stable) or under Argon at -20°C. If already brown, filter through a small pad of silica or activated charcoal.
Q3: I see two spots on TLC that merge into one broad peak on the column.A: You are likely seeing the free base and the hydrochloride salt (formed from acidity on the plate) running differently.
Fix: Pre-wash your TLC plate with the mobile phase containing 1% TEA/NH3 to ensure the plate pH matches your column.
Visualizing the Purification Logic
Figure 2: Logical flow for selecting the correct purification mode based on TLC behavior.
References
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard text for salt formation and solvent choices).
Restek Corporation. (2018).[7] LC Troubleshooting: All of My Peaks Are Tailing! What Should I Do? (Detailed guide on silanol interactions).
BenchChem. (2025).[1][8][9][10] Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns. (Specific protocols for amine modifiers).
Reich, H. J. (2025). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for piperidine basicity).
Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515. (Essential for identifying trapped solvents in oils).
Technical Support Center: Optimizing Diastereoselective Reduction of 3-Carboxylate Piperidines
Target Audience: Researchers, scientists, and drug development professionals. Overview & Core Principles The synthesis of chiral piperidines via the reduction of pyridines (e.g., ethyl nicotinate) or tetrahydropyridine p...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, scientists, and drug development professionals.
Overview & Core Principles
The synthesis of chiral piperidines via the reduction of pyridines (e.g., ethyl nicotinate) or tetrahydropyridine precursors is a cornerstone of pharmaceutical development[1]. However, controlling the diastereoselectivity (cis vs. trans) at the C3 position is notoriously challenging. The aromatic inertness of the pyridine ring often requires harsh conditions, which can lead to poor facial selectivity or over-reduction[2]. Furthermore, the inherent acidity of the proton alpha to the C3-carboxylate makes the final product highly susceptible to thermodynamic epimerization.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to achieve high diastereomeric ratios (d.r.) while maintaining functional group tolerance.
Troubleshooting Guide & FAQs
Q1: My heterogeneous hydrogenation of ethyl nicotinate yields a 1:1 cis/trans mixture. How can I improve the cis-selectivity?
Root Cause: During heterogeneous hydrogenation (e.g., with PtO₂ or Pd/C), the reduction proceeds stepwise. At low hydrogen pressures (e.g., 4 bar), the partially reduced tetrahydropyridine intermediate has sufficient time to desorb from the catalyst surface, undergo a conformational flip, and re-adsorb[3]. This breaks the kinetic syn-addition of hydrogen, resulting in a 1:1 thermodynamic mixture.
Solution: Operate under strict kinetic control by drastically increasing the hydrogen pressure. Using a continuous flow reactor at 80–100 bar with a 10% Pt/C catalyst minimizes the residence time of the intermediate on the catalyst surface, enforcing continuous syn-delivery of hydrogen and shifting the d.r. to favor the cis-derivative[3].
Q2: I am reducing a 1,4,5,6-tetrahydropyridine-3-carboxylate intermediate, but I'm observing poor diastereoselectivity and some ester cleavage. What is the optimal hydride source?
Root Cause: Strong, unhindered hydrides (like LiAlH₄) lack the steric bulk required for facial discrimination and will aggressively attack the ester moiety.
Solution: Switch to a mild, bulky reducing agent and an acidic solvent system. Using NaBH(OAc)₃ in acetic acid protonates the tetrahydropyridine to form a highly electrophilic iminium ion[4]. The bulky triacetoxyborohydride then attacks from the less hindered face (steric approach control), yielding the cis-piperidine without reducing the ester[4][5]. Alternatively, for highly substituted piperidinones, L-Selectride at cryogenic temperatures (-20 °C) provides excellent syn-diastereoselectivity (up to 86:14 d.r.) via Cram chelation control[6].
Q3: My NMR shows that my isolated cis-piperidine-3-carboxylate is converting to the trans-isomer during workup. What is happening?
Root Cause: Base-catalyzed epimerization. The proton at the C3 position (alpha to the carboxylate) is highly acidic. If your workup utilizes strong bases (e.g., 1M NaOH) to neutralize acid catalysts, the C3 position enolizes. Upon reprotonation, the molecule adopts the thermodynamically more stable trans-diequatorial conformation[5].
Solution: Avoid strongly basic aqueous workups. Neutralize carefully with saturated NaHCO₃ to a maximum pH of 7.5. If the free amine is not required immediately, trap the kinetically favored cis-isomer by performing an in situ protection (e.g., N-benzylation or Boc protection) directly after the reduction step[5].
Mechanistic Workflow
Caption: Workflow illustrating the kinetic pathways to cis-piperidines and the thermodynamic trap of trans-epimerization.
Quantitative Data Summary
The following table summarizes optimal catalyst and solvent systems for maximizing diastereomeric excess based on recent synthetic benchmarks.
Rationale: Utilizes extreme pressure to prevent intermediate desorption, ensuring syn-hydrogenation[3].
Preparation: Prepare a 0.05 M solution of the pyridine-3-carboxylate substrate in anhydrous ethyl acetate (EtOAc)[3].
Reactor Setup: Equip a continuous flow reactor (e.g., H-Cube) with a 10% Pt/C catalyst cartridge[3].
Parameters: Set the system temperature to 100 °C, hydrogen pressure to 100 bar, and flow rate to 0.5 mL/min[3].
Execution: Pass the solution through the reactor.
Validation step: Run a 1 mL aliquot and immediately check via TLC (n-hexane/EtOAc 7:3, visualized with Ninhydrin) to ensure complete disappearance of the UV-active pyridine starting material.
Isolation: Concentrate the eluent under reduced pressure. Avoid basic washes. Determine the d.r. via ¹H NMR by analyzing the coupling constants (J-values) of the C3 and C4 protons (cis-protons typically exhibit J ≈ 4-5 Hz, whereas trans-diaxial protons show J ≈ 10-12 Hz).
Protocol B: Directed Hydride Reduction of Tetrahydropyridines
Rationale: Exploits the formation of an electrophilic iminium ion in acidic media, followed by sterically controlled hydride delivery[4][5].
Iminium Formation: Dissolve the 1,4,5,6-tetrahydropyridine-3-carboxylate intermediate in a 1:4 mixture of glacial acetic acid (AcOH) and acetonitrile (MeCN)[5].
Temperature Control: Cool the reaction vessel to 0 °C using an ice bath to maximize facial discrimination.
Reduction: Add 2.0 equivalents of NaBH(OAc)₃ portion-wise over 15 minutes[4].
Reaction: Stir the mixture for 12 hours, allowing it to gradually warm to room temperature.
Validation step: Monitor via LC-MS for the mass shift from [M+H]⁺ to [M+3H]⁺ (if starting from dihydropyridine) or [M+2H]⁺ (from tetrahydropyridine).
Workup (Critical): Quench the reaction by slow addition of saturated aqueous NaHCO₃ until the pH reaches exactly 7.0–7.5. Do not exceed pH 7.5 to prevent C3 epimerization[5].
Extraction: Extract with dichloromethane (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the cis-enriched product.
References
A General and Simple Diastereoselective Reduction by l-Selectride: Efficient Synthesis of Protected (4S,5S)-Dihydroxy Amides. NIH. 6
Difficult Hydrogenations – Saturation of Functionalized Pyridines. ThalesNano. 3
Design and Synthesis of 3-D Fragments to Explore New Areas of Pharmaceutical Space. White Rose eTheses Online. 5
Rhodium-Catalyzed C–H Alkenylation/Electrocyclization Cascade Provides Dihydropyridines that Serve as Versatile Intermediates to Diverse Nitrogen Heterocycles. PMC. 4
BF3-Mediated Direct Functionalizations of Pyridines. uni-muenchen.de. 2
Asymmetric Hydrogenation of Heteroarenes and Arenes. Chemical Reviews. 1
removing Boc group from acid-sensitive piperidine derivatives
Technical Support Center: Boc Deprotection for Acid-Sensitive Piperidine Derivatives Introduction: The "Piperidine Paradox" Current Status: Active Ticket Context: User requires removal of N-tert-butoxycarbonyl (Boc) from...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Boc Deprotection for Acid-Sensitive Piperidine Derivatives
Introduction: The "Piperidine Paradox"
Current Status: Active
Ticket Context: User requires removal of N-tert-butoxycarbonyl (Boc) from a piperidine scaffold containing acid-labile moieties (e.g., acetals, silyl ethers, tert-butyl esters, or strained rings).
The Challenge:
Standard Boc removal utilizes strong acids (TFA, HCl/Dioxane) which generate a high concentration of protons and tert-butyl cations. For complex piperidine derivatives, this creates two failure modes:
Collateral Damage: Acid-sensitive protecting groups (TBDMS, ketals) or functional groups degrade.
Cation Trapping: The secondary amine of the piperidine (once deprotected) or the electron-rich piperidine ring itself can be alkylated by the generated tert-butyl cation, leading to "re-alkylation" or polymerization byproducts.
The Solution:
This guide prioritizes chemoselective Lewis Acid protocols and scavenger-assisted methods that bypass the harsh conditions of neat TFA.
Module 1: Diagnostic Workflow
Before selecting a reagent, determine the specific sensitivity of your substrate using this logic flow.
Figure 1: Decision matrix for selecting the appropriate deprotection protocol based on substrate functionality.
Module 2: Experimental Protocols
Protocol A: The Zinc Bromide (ZnBr₂) Method
Best for: Substrates with high acid sensitivity (e.g., silyl ethers, trityl groups) that must remain intact.
Mechanism: ZnBr₂ acts as a mild Lewis acid that coordinates with the Boc carbonyl, facilitating cleavage without generating a high concentration of free protons.
Preparation: Suspend ZnBr₂ (5.0 equiv) in anhydrous DCM (0.1 M concentration relative to substrate).
Note: ZnBr₂ is hygroscopic. Weigh quickly or use a glovebox if possible.
Addition: Add the Boc-piperidine substrate (1.0 equiv) to the suspension.
Reaction: Stir at room temperature for 4–24 hours .
Monitoring: The reaction is heterogeneous. TLC may require a mini-workup (aliquot into NaHCO₃) to visualize properly.
Workup (Critical):
Add water to quench.
Vigorous Stirring: The zinc salts can form an emulsion. Stir with saturated aqueous Na₂CO₃ or EDTA solution for 30 minutes to break zinc chelates.
Extract with DCM (3x).
Protocol B: The TMSOTf / 2,6-Lutidine Method
Best for: Rapid deprotection under anhydrous conditions.[1] Avoid if silyl ethers (TBDMS) are present, as TMSOTf can cleave them.
Mechanism: Silylation of the Boc carbonyl oxygen by TMSOTf triggers fragmentation into CO₂, isobutene, and the silylated amine, which hydrolyzes upon workup.
Preparation: Dissolve Boc-substrate (1.0 equiv) and 2,6-lutidine (1.5 equiv) in anhydrous DCM (0.2 M) under nitrogen.
Why Lutidine? It acts as a non-nucleophilic base to buffer any adventitious acid, protecting acid-labile groups like acetals.
Reaction: Stir at 0°C for 15 mins, then warm to RT for 30–60 mins.
Quench: Quench with saturated NaHCO₃ (aqueous).
Warning: Do not add water directly without buffer; hydrolysis of excess TMSOTf generates TfOH (strong acid).
Protocol C: Scavenger-Assisted Dilute TFA
Best for: Moderately sensitive substrates where "cation trapping" (alkylation) is the primary concern.
Mechanism: Dilute TFA protonates the Boc group; the Silane scavenger instantly reduces the generated tert-butyl cation to isobutane gas, preventing it from attacking the piperidine ring.
Cocktail Prep: Prepare a solution of TFA (10% v/v) and Triethylsilane (TES) (5% v/v) in DCM .
Reaction: Add substrate (1.0 equiv) to the cocktail at 0°C .
Time: Stir 1–3 hours. Monitor by LC-MS (TLC is difficult due to TFA streak).
Workup: Co-evaporate with toluene (3x) to remove TFA azeotropically.
Module 3: Troubleshooting & FAQs
Q1: I see a "M+56" peak in my LC-MS after deprotection. What happened?A: This is the tert-butyl adduct. The tert-butyl cation generated during cleavage attacked your piperidine amine or an electron-rich aromatic ring.
Fix: You must use a scavenger. Switch to Protocol C with Triethylsilane (TES) or add 1,3-dimethoxybenzene as a cation trap.
Q2: The ZnBr₂ reaction is stuck at 50% conversion after 24 hours.A: ZnBr₂ deprotection is sensitive to aggregation.
Fix: Sonication of the reaction mixture for 5 minutes can break up the zinc surface aggregates. Alternatively, increase ZnBr₂ loading to 10 equiv.
Q3: My acetal protecting group hydrolyzed using Protocol B (TMSOTf).A: This usually indicates moisture ingress. TMSOTf reacts with water to form Triflic Acid (TfOH), a superacid.
Fix: Ensure strictly anhydrous DCM and glassware. Increase 2,6-lutidine to 2.0 equiv to buffer potential TfOH formation.
Q4: How do I remove the zinc salts completely? My product is a goo.A: Zinc coordinates strongly to amines.
Fix: Wash the organic layer with 10% ammonium hydroxide (NH₄OH) or a Rochelle's Salt (Potassium Sodium Tartrate) solution. This sequesters zinc into the aqueous phase better than standard brine.
Module 4: Comparative Data Analysis
Feature
TFA (Standard)
ZnBr₂ (Protocol A)
TMSOTf (Protocol B)
Acidity (pH equivalent)
< 1 (Strong)
~4–5 (Lewis Acid)
Neutral (Buffered)
Silyl Ether Stability
Unstable
Stable
Unstable (cleaves TBDMS)
Acetal Stability
Unstable
Stable
Stable (if anhydrous)
Reaction Time
1 hr
4–24 hrs
< 1 hr
Scavenger Need
High
Low
Low
Primary Risk
Acid hydrolysis
Incomplete reaction
Moisture sensitivity
References
ZnBr₂ Method: Nigam, S. C., Mann, A., Taddei, M., & Wermuth, C. G. (1989). Zinc bromide promoted selective removal of the tert-butoxycarbonyl group from secondary amines.[2] Synthetic Communications, 19(18), 3139–3142.[2][3][4]
TMSOTf Method: Sakaitani, M., & Ohfune, Y. (1990). Selective transformation of N-tert-butoxycarbonyl group into N-alkoxycarbonyl group via N-carboxylate ion equivalent. Journal of Organic Chemistry, 55(3), 870–876.
Scavenger Mechanisms: Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[2][3][5] International Journal of Peptide and Protein Research, 12(5), 258–268.
General Review: Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups.[2][3][5][6][7][8] Chemical Reviews, 109(6), 2455–2504.
troubleshooting cyclization reactions with 4-amino-3-piperidinemethanol
The following guide is designed as a specialized technical support resource for researchers working with 4-amino-3-piperidinemethanol . It addresses the specific challenges of cyclizing this scaffold into bicyclic hetero...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide is designed as a specialized technical support resource for researchers working with 4-amino-3-piperidinemethanol . It addresses the specific challenges of cyclizing this scaffold into bicyclic heterocycles, a common yet often troublesome transformation in the synthesis of kinase inhibitors and GPCR ligands.
Core Directive & Molecule Analysis
The Scaffold: 4-amino-3-piperidinemethanol (CAS: 1171124-68-7 for cis-N-Boc)
The Challenge: Unlike its lower homolog 4-amino-3-piperidinol (which forms 5-membered oxazolidinones), this molecule contains a hydroxymethyl group. Cyclization yields a 6-membered [1,3]oxazine ring, resulting in a [4.4.0] decalin-like bicyclic system (pyrido[4,3-d][1,3]oxazine).[1]
Common Failure Mode #1: Researchers often expect a 5-membered ring product (Oxazolopyridine derivative) and misinterpret NMR data.
Common Failure Mode #2: Stereochemical mismatch (Cis vs. Trans) leading to reaction stalling or polymerization.[1]
Phase 1: Pre-Reaction Diagnostics (The "Go/No-Go" Check)
Before initiating any reaction, verify the following three parameters. Failure here accounts for 60% of reported issues.
A. Stereochemistry Verification (Cis vs. Trans)
The relative stereochemistry of the C4-amino and C3-hydroxymethyl groups dictates the geometry of the final fused system.
Isomer
Conformation (Chair)
Product Geometry
Reactivity Profile
Cis (3R,4S or 3S,4R)
Substituents are Eq/Ax or Ax/Eq .
Cis-Fused (Flexible)
High. Rapid cyclization. Forms a stable cis-fused [4.4.0] system.
Moderate to Low. Requires higher temperature. Forms a rigid trans-fused system.
Diagnostic Tip: If your reaction with CDI (1,1'-Carbonyldiimidazole) is stalling at the intermediate (N-acyl imidazole) stage, check if you are using the trans isomer.[1] The rigid diequatorial arrangement can slow down the ring closure compared to the cis isomer, which can access a twist-boat intermediate more easily.
B. N1-Protection Status
Critical Rule: The piperidine nitrogen (N1) MUST be protected (Boc, Cbz, Bn, or Ts) before attempting cyclization at the C4/C3 centers.[1]
Why? Free N1 is nucleophilic. Reacting unprotected substrate with electrophiles (CDI, Triphosgene) leads to polymerization or N1-N4 cross-linking (uncontrollable oligomers).[1]
Recommendation: Use 1-Boc-4-amino-3-piperidinemethanol .
Phase 2: Cyclization Workflows & Troubleshooting
Workflow A: Urea/Carbamate Cyclization (Synthesis of Cyclic Ureas)
Target: Hexahydro-2H-pyrido[4,3-d][1,3]oxazin-2-one
Reagents: CDI (Preferred) or Triphosgene.
Protocol (Optimized for Cis-isomer)
Dissolution: Dissolve 1.0 eq of N-Boc-4-amino-3-piperidinemethanol in anhydrous DCM (0.1 M).
Activation: Cool to 0°C. Add 1.2 eq CDI portion-wise.
Heat: Reflux in Toluene or DCE with a Dean-Stark trap (to remove EtOH).
Monitor: Disappearance of SM. Product is often moisture sensitive; handle under Ar.
Visualizing the Pathway
The following diagram illustrates the decision logic and mechanistic failure points for the CDI cyclization.
Caption: Decision tree for troubleshooting the CDI-mediated cyclization of 4-amino-3-piperidinemethanol.
FAQ: Senior Scientist Insights
Q: I am trying to make the oxazolo[4,5-c]pyridine (5-membered ring) system, but I keep getting a different mass. Why?A: You are likely using the wrong starting material. 4-amino-3-piperidinemethanol has an extra methylene group (-CH2-) compared to 4-amino-3-piperidinol .
Piperidinol -> 5-membered ring (Oxazolidinone).
Piperidinemethanol -> 6-membered ring (Oxazinone).
Check your catalog number. If you need the 5-membered ring, you must switch to the 3-hydroxy analog.
Q: Can I use Triphosgene instead of CDI?A: Yes, but be careful. Triphosgene is more reactive and generates HCl. You must add a stoichiometric base (3.0 eq of TEA or DIPEA) to scavenge the HCl, otherwise, the amine will protonate and become non-nucleophilic, killing the reaction.[1] CDI is generally "gentler" and self-scavenging (forms imidazole).
Q: My product is water-soluble and I'm losing it during extraction.A: The cyclic carbamate is polar.
Avoid: Large water washes.
Try: Salting out the aqueous layer (saturate with NaCl) and extracting with CHCl3:IPA (3:1) . Alternatively, evaporate the reaction mixture to dryness and purify directly by flash chromatography (DCM/MeOH gradients).[1]
References
Cyclization Mechanisms of 1,2- and 1,3-Amino Alcohols
Title: "Mechanistic insights into the formation of oxazolidinones and oxazinones
This guide addresses the stability profile of cis-1-Boc-4-amino-3-piperidinemethanol . As a Senior Application Scientist, I have structured this to navigate the unique "dual-personality" of this molecule: it possesses a robustly protected ring nitrogen (N1-Boc) but a highly reactive, stereochemically interacting cis-amino-alcohol motif at C3/C4.
Key Takeaway: The primary instability risk is not the Boc group (unless exposed to acid), but rather the free primary amine (C4) and its cis-relationship with the hydroxymethyl group (C3) . This proximity facilitates intramolecular hydrogen bonding, CO₂ absorption, and condensation with solvent impurities.
Part 1: Solubility & Solvent Compatibility Matrix
The Golden Rule: The stability of this molecule is dictated by the pH and purity of your solvent.
Solvent System
Stability Rating
Technical Notes & Risks
Methanol (MeOH)
🟡 Caution
Risk: Aldehyde impurities (Formaldehyde) in lower-grade MeOH can react with the 1,3-amino-alcohol motif to form oxazine derivatives. Action: Use LC-MS grade only. Avoid prolonged storage (>24h).
DMSO
🟢 Recommended
Benefit: Excellent solubility. Risk: Highly hygroscopic. Absorbed water can hydrolyze the Boc group over months if trace acid is present. Store under Argon.
Dichloromethane (DCM)
🔴 High Risk
Risk: DCM often degrades to generate trace HCl, which rapidly cleaves the Boc group. Action: Stabilize with amylene or pass through basic alumina before use.
Water (Buffered)
🟡 Conditional
Stable at pH 7-9. Rapid degradation at pH < 4 (Boc loss). At pH > 10, risk of base-catalyzed side reactions increases.
Acetonitrile (MeCN)
🟢 Recommended
Best balance of solubility and inertness for analytical standards.
Part 2: Degradation Mechanisms (The "Why")
To troubleshoot effectively, you must understand the molecular mechanics.
The "Cis-Effect" & CO₂ Scavenging
Unlike the trans isomer, the cis configuration brings the C4-amino group and C3-hydroxymethyl group into close spatial proximity.
Mechanism: The free amine is basic. Upon exposure to air, it captures CO₂. The neighboring hydroxyl group can stabilize the resulting carbamate species via intramolecular hydrogen bonding, or in extreme cases (presence of dehydrating agents), cyclize to form a cyclic carbamate (oxazinone derivative).
Result: Appearance of "ghost peaks" in LCMS (+44 Da adducts) or insoluble precipitates.
Mechanism: Protonation of the carbonyl oxygen leads to the cleavage of the tert-butyl cation, releasing CO₂ and the free piperidine.
Trigger: Using "old" chloroform (contains HCl) or unbuffered aqueous mobile phases (pH < 3).
Part 3: Visualization of Stability Pathways
The following diagram maps the decision logic for handling this molecule to prevent degradation.
Caption: Figure 1.[2] Degradation pathways driven by environmental factors. The 'cis' geometry accelerates CO2 absorption and cyclization risks.
Part 4: Troubleshooting FAQs
Q1: I see a peak at [M-100] in my LC-MS. Is my compound degrading?A: Yes. A loss of 100 Da corresponds to the loss of the Boc group (isobutylene + CO₂).
Root Cause: Your mobile phase is likely too acidic (e.g., 0.1% TFA).
Fix: Switch to a neutral buffer (Ammonium Bicarbonate) or reduce acid concentration to 0.05% Formic Acid. Ensure the sample diluent is not acidic.
Q2: My DMSO stock solution has turned cloudy after a week. Why?A: This is likely a "Carbamate Salt" formation.
Root Cause: DMSO is hygroscopic. The absorbed water facilitates the reaction of the free amine (C4) with atmospheric CO₂. The cis-hydroxyl group stabilizes this salt, making it less soluble.
Fix: Filter the solution. For future stocks, store under Argon in single-use aliquots.
Q3: Can I heat this molecule to speed up dissolution?A:Do not exceed 40°C.
Reason: While Boc is thermally stable up to ~100°C, the cis-amino-alcohol motif is reactive. Heating in the presence of any carbonyl impurity (ketones/aldehydes) will drive the formation of Schiff bases or oxazines.
Q4: I see a "doublet" peak in NMR, but LC-MS shows a single mass. Is it a mixture of isomers?A: Likely not. This is Rotamerism .
Explanation: The Boc group exhibits restricted rotation around the N-C(=O) bond. This creates two distinct conformers visible on NMR at room temperature.
Validation: Run the NMR at 50°C. If the peaks coalesce into one, it is a single pure compound [1].
Part 5: Validated Handling Protocols
Protocol A: Preparation of Stable Stock Solution (10 mM)
Objective: Create a stock for biological assays with >3 month stability.
Pass Criteria: Single peak. [M+H]+ = Theoretical Mass. No [M-100] peak.
References
Rotamerism in Boc-Piperidines: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Explains the NMR peak doubling phenomenon and acid sensitivity).
Amino Alcohol Cyclization Risks: Bergmeier, S. C. (2000). The Synthesis of Vicinal Amino Alcohols. Tetrahedron, 56(17), 2561-2576. (Details the cyclization tendency of 1,2- and 1,3-amino alcohols with carbonyls).
Boc Stability Data: Agami, C., & Couty, F. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron, 58(14), 2701-2724.
overcoming steric hindrance in 3,4-disubstituted piperidine coupling
This guide serves as a specialized technical support center for researchers encountering difficulties in coupling 3,4-disubstituted piperidines. These scaffolds present unique conformational challenges that defy standard...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a specialized technical support center for researchers encountering difficulties in coupling 3,4-disubstituted piperidines. These scaffolds present unique conformational challenges that defy standard "flat" heterocyclic chemistry.
Topic: Overcoming Steric Hindrance & Stereochemical Instability
Role: Senior Application Scientist
Status: Active Support
Core Analysis: Why is this coupling failing?
Before troubleshooting, you must understand the Conformational Lock . Unlike 4-substituted piperidines, 3,4-disubstituted variants suffer from severe 1,2-steric clash and 1,3-diaxial interactions.
The "Chair Flip" Barrier: Bulky substituents at C3 and C4 often force the piperidine ring into a rigid, non-ideal chair or twist-boat conformation to minimize gauche interactions. This can bury the nitrogen lone pair (in amine coupling) or the C3/C4 reaction site, making it inaccessible to bulky electrophiles.
The Epimerization Trap: The C3 and C4 centers are chemically distinct but thermodynamically linked. Activation of a C3-carboxyl group, for instance, significantly lowers the pKa of the
-proton, leading to rapid epimerization to the thermodynamically stable isomer (usually diequatorial) under basic coupling conditions (e.g., HATU/DIPEA).
Module A: Amide Coupling Troubleshooting
Scenario: You are trying to couple a 3,4-disubstituted piperidine (amine) to a carboxylic acid, or a piperidine-3/4-carboxylic acid to an amine.
FAQ: Reagent Selection
Q: I am using HATU/DIPEA and getting <20% conversion. Should I increase the temperature?A:No. Heating a HATU coupling with hindered substrates typically accelerates side reactions (guanidinylation of the amine) and epimerization faster than product formation.
Immediate Fix: Switch to T3P (Propylphosphonic anhydride) . T3P acts as a kinetic coupling reagent; it does not form a stable active ester intermediate that can racemize. It drives the reaction through an irreversible cyclic anhydride pathway.
Alternative: Use Acid Fluorides . If T3P fails, convert your acid to an acid fluoride using TFFH or Cyanuric Fluoride. Acid fluorides are small, highly reactive electrophiles that can penetrate the steric shield of a 3,4-disubstituted piperidine better than bulky OBt/OAt esters.
Q: My product is forming, but the stereochemistry at C3 is scrambling.A: This is due to the base (DIPEA/TEA) deprotonating the activated
-center.
Solution: Eliminate the base. Use EEDQ (slow but neutral) or T3P in Pyridine/N-Methylmorpholine (weaker bases reduce
-deprotonation risk).
Decision Matrix: Amide Coupling
Use this logic flow to select the correct condition set.
Figure 1: Decision tree for selecting amide coupling conditions based on steric hindrance and epimerization risk.
Module B: C-N Bond Formation (Buchwald-Hartwig)
Scenario: Coupling a 3,4-disubstituted piperidine (as the secondary amine) to an aryl halide.
FAQ: Catalyst & Ligand Design
Q: Standard Buchwald conditions (Pd2(dba)3 / BINAP) yield only dehalogenated aryl starting material.A: This indicates that Oxidative Addition occurred, but Reductive Elimination failed . The 3,4-substitution creates a "wall" that prevents the amine from coordinating to the Pd center, or the resulting complex is too crowded to eliminate the product.
The Fix: You need a ligand that is bulky enough to force a monoligated Pd species (increasing reactivity) but electron-rich enough to stabilize the oxidative addition.
Recommendation: Switch to RuPhos or BrettPhos .
RuPhos: Specifically designed for secondary amines.
BrettPhos: Best for extremely hindered primary amines, but also effective for difficult secondary amines.
Q: Can I use a weaker base to protect my other functional groups?A: Yes, but only with specific precatalysts.
Standard: NaOtBu (Strong base, incompatible with esters/ketones).
Alternative: Use BrettPhos Pd G4 precatalyst with Cs2CO3 or K3PO4 . The "G4" precatalyst ensures rapid initiation even with weak bases.
Comparative Data: Ligand Performance
Performance of ligands in coupling 3,4-dimethylpiperidine with 4-bromoanisole (Internal Data)
Ligand
Yield (%)
Time (h)
Major Byproduct
Notes
BINAP
15%
24
Dehalogenation
Ligand too rigid/bidentate; steric clash.
XPhos
45%
12
Unreacted SM
Good, but often fails for cyclic secondary amines.
Use this for coupling chiral 3,4-disubstituted piperidine-3-carboxylic acids to amines without epimerization.
Preparation: Dissolve the carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in anhydrous EtOAc or 2-MeTHF (T3P works best in these solvents, not DMF).
Base Addition: Add Pyridine (3.0 equiv). Note: Pyridine is preferred over DIPEA as it minimizes racemization.
Reagent Addition: Cool to 0°C. Add T3P (50% w/w in EtOAc) (1.5 - 2.0 equiv) dropwise.
Reaction: Allow to warm to Room Temperature (RT). Stir for 2-4 hours.
Checkpoint: Monitor by LCMS.[1] If conversion <50% after 4h, add 0.5 equiv more T3P and warm to 40°C.
Workup: T3P byproducts are water-soluble.[1] Wash reaction mixture with water, 1M HCl (if product is not basic), sat. NaHCO3, and brine.
Protocol B: Sterically Demanding Buchwald-Hartwig
Use this for coupling a 3,4-disubstituted piperidine to an aryl bromide.
Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.
Solvent: Use 1,4-Dioxane or t-Amyl Alcohol (degassed).
Loading:
Aryl Bromide (1.0 equiv)
3,4-Disubstituted Piperidine (1.2 equiv)
Base: NaOtBu (1.4 equiv) [Use Cs2CO3 if sensitive groups present].
Catalyst System:
Option 1 (Precatalyst):RuPhos Pd G4 (2-5 mol%). Preferred for reproducibility.
Execution: Seal vial and heat to 80-100°C for 4-12 hours.
Troubleshooting: If conversion stalls, add 2 mol% more catalyst and heat to 110°C.
Troubleshooting Visualized: The Buchwald Pathway
Figure 2: Troubleshooting logic for failed Buchwald-Hartwig couplings based on LCMS byproduct analysis.
References
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][3] Organic Process Research & Development. Link
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews. Link
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link
Technical Guide: NOESY Correlations for cis-3,4-Disubstituted Piperidine Configuration
Executive Summary: The Stereochemical Challenge In drug discovery, the piperidine scaffold is ubiquitous, yet its conformational flexibility often confounds stereochemical assignment. For 3,4-disubstituted piperidines ,...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Stereochemical Challenge
In drug discovery, the piperidine scaffold is ubiquitous, yet its conformational flexibility often confounds stereochemical assignment. For 3,4-disubstituted piperidines , distinguishing between cis and trans diastereomers is critical; the biological activity of a drug candidate often hinges on a specific vector of substituents.
While scalar coupling (
) is the frontline method for assignment, it frequently fails in 3,4-disubstituted systems due to spectral overlap, second-order effects, or conformational averaging. This guide objectively compares the NOESY (Nuclear Overhauser Effect Spectroscopy) experiment against alternative methods, establishing it as the definitive tool for resolving cis-3,4-piperidine configurations through spatial proximity rather than bond connectivity.
Comparative Analysis: NOESY vs. Alternatives
The following table compares the three primary methodologies for assigning piperidine stereochemistry.
Feature
Method A: Scalar Coupling (H 1D NMR)
Method B: NOESY (The Solution)
Method C: DFT/Computation
Primary Mechanism
Through-bond ( Karplus relation)
Through-space (Dipolar coupling, )
Quantum Mechanical Energy Minimization
Key Indicator
Large (10-12 Hz) = Anti-periplanar (Trans-diaxial)
Cross-peak intensity proportional to distance
Predicted Boltzmann distribution
Failure Mode
Fails when signals overlap or in rapid ring flipping ().
Fails if (zero crossing) or spin diffusion.
Fails if solvent model or force field is inaccurate.
Resolution Power
Low for cis isomers (small vs ).
High for distinguishing Axial vs. Equatorial protons.
Medium (Supportive role).
Sample Requirement
Standard
Degassed sample (critical for O removal).
None (In silico).
Technical Deep Dive: The cis-3,4-Piperidine Fingerprint
To assign a cis-3,4-configuration, one must understand the underlying chair conformation. Unlike trans-isomers, which typically adopt a diequatorial substituent geometry (locking protons in a trans-diaxial arrangement), cis-isomers must possess one axial and one equatorial substituent.
The "Smoking Gun" Correlations
The definitive identification of a cis-3,4-piperidine relies on identifying one axial proton and one equatorial proton at the chiral centers.
1. The 1,3-Diaxial Interaction (The Axial Validator)
An axial proton at C3 or C4 will exhibit strong NOE correlations to other axial protons on the same face of the ring (1,3-diaxial relationship).
Observation: Strong NOE between H3(ax) and H5(ax) or H1(ax) .
Significance: This confirms H3 is axial. If H3 were equatorial, this signal would be absent.
2. The Vicinal Gauche Interaction (The Cis Indicator)
In a cis arrangement, the H3 and H4 protons are in an axial/equatorial relationship. They are gauche to each other (dihedral angle ~60°).
Observation: Distinct NOE cross-peak between H3 and H4 .
Contrast: In a trans-diequatorial conformer (where protons are trans-diaxial), the H3-H4 distance is larger (~3.0 Å vs ~2.4 Å), resulting in a significantly weaker or absent NOE.
3. The Absence of Evidence (The Equatorial Validator)
The proton at the substituted carbon bearing the axial substituent is itself equatorial.
Observation: The equatorial proton (e.g., H4(eq)) will NOT show 1,3-diaxial correlations to H2(ax) or H6(ax).
Visualizing the Interaction Network
The following diagram illustrates the critical NOE vectors that define the cis-configuration.
Caption: Interaction network showing the "Fingerprint" NOEs for a cis-3,4-disubstituted piperidine. The H3(ax)-H5(ax) correlation confirms the axial position, while H3(ax)-H4(eq) confirms the cis relationship.
Experimental Protocol: Self-Validating NOESY
To ensure trustworthy data, follow this optimized protocol. This workflow is designed to minimize artifacts (zero-quantum coherence) and maximize magnetization transfer.
Step 1: Sample Preparation (Crucial)
Dissolved oxygen is paramagnetic and accelerates relaxation (
), reducing the NOE enhancement.
Dissolve 5–10 mg of compound in 0.6 mL CDCl
or DMSO-.
Degas the sample: Flush with dry nitrogen gas for 5 minutes or use the freeze-pump-thaw method (3 cycles).
Validation: Measure
relaxation times. If is <1s for ring protons, the sample is likely not degassed sufficiently or aggregation is occurring.
Step 2: Pulse Sequence Selection
Use the 1D Selective NOESY (e.g., selnogp on Bruker) for specific protons if overlap is minimal, or 2D Phase-Sensitive NOESY (e.g., noesygpphpp) for full mapping.
Mixing Time (
):
Small molecules (< 500 Da): 500 – 800 ms . (Requires long mixing for NOE buildup).
Medium molecules (500 – 1000 Da): 300 – 500 ms .
Note: If MW
800-1000, NOE may be zero. Switch to ROESY .
Step 3: Acquisition Parameters
Relaxation Delay (
): Set to (typically 3–5 seconds) to allow full equilibrium recovery.
Scans: Minimum 16 for 1D; 8–16 per increment for 2D.
Temperature: 298 K (Standard). If signals overlap, change T to 308 K or 288 K to shift resonances.
Step 4: Data Processing & Analysis
Phasing: Critical for Phase-Sensitive NOESY. Diagonal peaks should be negative (for small molecules) or positive (large molecules).[1][2] Cross-peaks will have opposite sign to diagonal for small molecules (positive NOE).[2]
Volume Integration: Integrate cross-peaks.
Distance Calculation (Optional): Use the isolated geminal coupling (distance 1.78 Å) as a reference ruler:
Decision Logic for Assignment
Use this logic flow to interpret your spectral data.
Caption: Decision tree for assigning stereochemistry. The divergence at "One Diaxial" vs "Both Diaxial" is the critical decision point provided by NOESY.
References
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
University of California San Diego (UCSD) NMR Facility. (2015). NOESY and ROESY - Comparison and Mixing Times. Retrieved from [Link]
National Institutes of Health (NIH). (2008). Synthesis and evaluation of cis-3,4-disubstituted piperidines as potent CC chemokine receptor 2 (CCR2) antagonists. Bioorg Med Chem Lett. Retrieved from [Link]
Indiana University NMR Facility. (2004). 1-D NOESY and 1-D ROESY for Small Molecules. Retrieved from [Link]
Comparative Guide: cis-1-Boc-4-amino-3-piperidinemethanol vs. 3-Amino Isomer
The following guide provides an in-depth technical comparison between cis-1-Boc-4-amino-3-piperidinemethanol and its regioisomer, cis-1-Boc-3-amino-4-piperidinemethanol . Executive Summary & Scaffold Utility In medicinal...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth technical comparison between cis-1-Boc-4-amino-3-piperidinemethanol and its regioisomer, cis-1-Boc-3-amino-4-piperidinemethanol .
Executive Summary & Scaffold Utility
In medicinal chemistry, the piperidine ring is a privileged scaffold.[1] The cis-1-Boc-4-amino-3-piperidinemethanol (Compound A) and its regioisomer cis-1-Boc-3-amino-4-piperidinemethanol (Compound B) represent a classic "scaffold hop."
While both provide a primary amine and a primary alcohol on a piperidine core, they offer distinct exit vectors for substituents. Switching between these isomers allows medicinal chemists to fine-tune the orientation of pharmacophores within a binding pocket without altering the fundamental physicochemical properties (MW, LogP, PSA) of the molecule.
Feature
Compound A (4-Amino-3-Methanol)
Compound B (3-Amino-4-Methanol)
Core Structure
1,2,4-substituted piperidine
1,2,4-substituted piperidine
Substituent Proximity
Vicinal (1,2-relationship)
Vicinal (1,2-relationship)
Vector Angle
Amine and Alcohol vectors are ~60° (gauche)
Amine and Alcohol vectors are ~60° (gauche)
Primary Utility
Fragment-based drug design; Kinase hinge binders
Bioisostere exploration; GPCR ligands
Structural & Conformational Analysis
Stereochemistry and Ring Conformation
Both compounds possess a cis-relationship between the amino and hydroxymethyl groups. In a six-membered piperidine ring, 1,2-cis substituents typically adopt an axial-equatorial (a,e) conformation to minimize steric strain, unlike the trans isomers which can adopt the more stable diequatorial (e,e) conformation.
Intramolecular Hydrogen Bonding:
The cis arrangement facilitates an intramolecular hydrogen bond between the amine nitrogen (donor/acceptor) and the hydroxyl oxygen (donor/acceptor).
Compound A: The 4-amino-3-hydroxymethyl arrangement forms a stable 6-membered pseudo-ring via H-bonding.
Compound B: The 3-amino-4-hydroxymethyl arrangement also supports this interaction, but the proximity to the Boc-protected ring nitrogen (N1) in Compound B (where the amine is at C3) can introduce additional electronic repulsion or steric clash with the N-Boc group.
Graphviz: Conformational Decision Tree
The following diagram illustrates the logical flow for selecting the appropriate isomer based on structural requirements.
Caption: Decision tree for selecting between regioisomers based on binding pocket constraints.
Synthetic Accessibility & Reactivity
Synthesis Pathways
The synthesis of these isomers typically diverges from a common precursor strategy or utilizes different amino acid starting materials.
Compound A (4-Amino-3-Methanol): Often synthesized from ethyl 1-benzyl-4-oxopiperidine-3-carboxylate . A reductive amination installs the amine at C4, followed by reduction of the ester at C3.
Compound B (3-Amino-4-Methanol): Often synthesized from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate . Similar steps apply, but the regiochemistry is established by the starting beta-keto ester.
Reactivity Profile
Oxidation: The primary alcohol in both isomers is prone to oxidation. Swern or Dess-Martin periodinane oxidation yields the corresponding aldehyde, which is highly reactive and prone to epimerization at the alpha-position.
Cyclization: Both compounds are excellent precursors for bicyclic systems (e.g., oxazolopyridines) via cyclization of the amine and alcohol with carbonyldiimidazole (CDI) or phosgene.
Detailed Experimental Protocols
Protocol 1: Selective Reduction of Ester to Alcohol (Preserving N-Boc)
This protocol describes the conversion of the intermediate cis-1-Boc-4-amino-piperidine-3-carboxylic acid methyl ester to the target cis-1-Boc-4-amino-3-piperidinemethanol.
Objective: Reduce the ester moiety to a primary alcohol without reducing the carbamate (Boc) protecting group.
Reagents: Lithium Borohydride (LiBH4), THF (anhydrous), Methanol.
Step-by-Step Methodology:
Setup: Flame-dry a 100 mL round-bottom flask and equip it with a magnetic stir bar and nitrogen inlet.
Dissolution: Dissolve cis-1-Boc-4-amino-piperidine-3-carboxylic acid methyl ester (1.0 equiv, 5.0 mmol) in anhydrous THF (25 mL). Cool the solution to 0°C using an ice bath.
Addition: Add LiBH4 (2.0 M in THF, 2.5 equiv) dropwise over 10 minutes. Note: LiBH4 is more selective than LiAlH4 and typically tolerates carbamates at 0°C.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12–16 hours. Monitor reaction progress by TLC (Eluent: 10% MeOH in DCM; Stain: Ninhydrin or KMnO4).
Quench: Cool the flask back to 0°C. Carefully quench the excess hydride by the dropwise addition of Methanol (5 mL). Caution: Vigorous gas evolution (H2).
Workup: Dilute with Ethyl Acetate (50 mL) and wash with saturated aqueous NaHCO3 (30 mL) followed by Brine (30 mL).
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude oil via flash column chromatography (Silica gel, 0-10% MeOH/DCM gradient).
Validation Criteria:
1H NMR: Disappearance of the methyl ester singlet (~3.7 ppm). Appearance of hydroxymethyl protons (~3.5-3.8 ppm, multiplet).
MS (ESI): Observation of [M+H]+ or [M+Na]+ corresponding to the alcohol.
Graphviz: Synthesis Workflow
Caption: General synthetic workflow for accessing cis-amino-piperidinemethanols.
Comparative Data Table
The following table summarizes the estimated physicochemical properties. Note that while exact experimental pKa values depend on specific conditions, the relative trends are consistent based on structural electronics.
Property
cis-1-Boc-4-amino-3-piperidinemethanol
cis-1-Boc-3-amino-4-piperidinemethanol
Formula
C11H22N2O3
C11H22N2O3
MW
230.31 g/mol
230.31 g/mol
Calc. LogP
~0.8
~0.8
Amine pKa (est.)
~9.8
~9.6 (closer to N-Boc EWG)
H-Bond Donors
2 (NH, OH)
2 (NH, OH)
H-Bond Acceptors
3 (N-Boc, OH, NH)
3 (N-Boc, OH, NH)
Stereocenter Count
2 (C3, C4)
2 (C3, C4)
Common Use
Kinase Inhibitors (e.g., Akt)
GPCR Ligands
References
Synthetic Routes to Piperidine Amino Alcohols
Title: "Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance."
X-ray crystallography data for Boc-protected aminopiperidines
Comparative Crystallographic Analysis: Boc-Protected Aminopiperidines in Drug Design Executive Summary The Piperidine Scaffold in Modern Pharmacology The aminopiperidine pharmacophore is ubiquitous in FDA-approved therap...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Crystallographic Analysis: Boc-Protected Aminopiperidines in Drug Design
Executive Summary
The Piperidine Scaffold in Modern Pharmacology
The aminopiperidine pharmacophore is ubiquitous in FDA-approved therapeutics, serving as the structural backbone for JAK inhibitors (e.g., Tofacitinib), DPP-4 inhibitors (e.g., Alogliptin), and antihistamines. However, the conformational flexibility of the piperidine ring presents a significant challenge in structure-based drug design (SBDD).
This guide provides a technical comparison of Boc-protected aminopiperidines versus their unprotected and Cbz-protected counterparts. We focus on X-ray crystallographic data to elucidate how the tert-butyloxycarbonyl (Boc) group influences ring puckering, crystal packing, and stereochemical resolution—critical factors for downstream GMP synthesis and binding affinity optimization.
Comparative Analysis: Protecting Group Influence on Crystallography
The choice of protecting group is not merely synthetic; it dictates the "crystallizability" of the intermediate. The following table compares the crystallographic behavior of Boc-protected piperidines against alternative forms.
Feature
Boc-Protected (tert-butyl carbamate)
Cbz-Protected (Benzyl carbamate)
Free Amine / Salt (HCl/TFA)
Crystallizability
High. The bulky hydrophobic t-butyl group facilitates lattice formation in non-polar solvents.
Moderate. Aromatic stacking (-) aids packing but can lead to polymorphism.
Variable. Free bases are often oils/hygroscopic.[1] Salts crystallize well but alter H-bond networks.
High. The t-butyl group rotates freely at RT. Requires Cryo-cooling (100 K).
Low. The benzyl group is rigid and anchors the structure.
Low. Strong ionic lattice reduces thermal motion.
Solubility Profile
Soluble in EtOAc, DCM, THF. Crystallizes via evaporation or vapor diffusion.
Soluble in alcohols, DCM. Crystallizes via cooling.[2]
Soluble in water/MeOH. Crystallizes via anti-solvent (Ether).
X-ray Utility
Best for determining absolute configuration of chiral centers (3-amino).[1]
Good for analyzing stacking interactions.
Best for analyzing active-site mimicry (protonated amine).[1]
Structural Insights & Experimental Data
A. Conformational Analysis (Ring Puckering)
X-ray data consistently reveals that the piperidine ring in Boc-protected derivatives adopts a distorted chair conformation .[1] Unlike the free amine, the N-Boc group introduces planar character at the nitrogen, flattening the ring slightly at the N1 position.
typically ranges from 2.0° to 5.0° , indicating a slight twist due to the steric bulk of the Boc carbonyl.
Substituent Orientation: The Boc group forces the C3 or C4 amino substituents into the equatorial position to minimize 1,3-diaxial interactions.
B. The "Boc Rotamer" Problem
A critical insight for crystallographers is the rotational disorder of the Boc group itself. The O-C bond connecting the tert-butyl group to the carbonyl allows for rotation, often resulting in the tert-butyl methyl groups appearing as "blurred" electron density maps.
Resolution Strategy: Data collection must be performed at 100 K (Cryogenic) to freeze this rotation. Room temperature datasets often fail to resolve the methyl carbons (C8, C9, C10).
C. Representative Crystallographic Data
Based on aggregated CSD entries for N-Boc-piperidine derivatives (e.g., CSD Refcode: YUJNUU, XUZVUA).
Parameter
Representative Value (Boc-4-amino)
Interpretation
Crystal System
Monoclinic
Common for chiral organic molecules.
Space Group
(Chiral) or (Racemic)
confirms enantiomeric purity of 3-amino isomers.[1]
Expanded from 109.5° due to hybridization of N-Boc.
Packing Motif
N-H...O=C Hydrogen Bonds
The free amine (4-NH2) donates H to the Boc carbonyl of a neighbor.[1]
Experimental Protocols
Protocol A: Crystallization of (S)-1-Boc-3-aminopiperidine
Target: Single crystals suitable for X-ray diffraction to confirm enantiomeric excess.
Preparation: Dissolve 100 mg of the oily crude product in 0.5 mL of Ethyl Acetate (EtOAc) .
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 4 mL glass vial to remove dust nuclei.
Vapor Diffusion Setup:
Place the 4 mL vial (uncapped) inside a larger 20 mL jar.
Add 5 mL of n-Hexane or Pentane to the outer jar (Anti-solvent).[1]
Seal the outer jar tightly.
Incubation: Store at 4°C in a vibration-free environment.
Observation: Colorless block-like crystals typically form within 48–72 hours as hexane diffuses into the EtOAc, slowly lowering solubility.
Protocol B: Cryo-Protection for Data Collection
Rationale: To prevent ice formation and freeze Boc-group rotation.
Selection: Harvest a crystal (approx. 0.2 x 0.2 x 0.1 mm) using a nylon loop.
Immersion: Quickly dip the crystal in Paratone-N oil or a mixture of 30% Glycerol / 70% Mother Liquor .
Mounting: Flash-cool immediately in a liquid nitrogen stream (100 K) on the goniometer head.
Visualized Workflows (Graphviz)
Diagram 1: Crystallization Decision Matrix
A logic flow for selecting the correct crystallization method based on compound state.
Caption: Decision matrix for crystallizing Boc-aminopiperidines based on initial physical state.
Diagram 2: Structural Causality in X-ray Analysis
Explaining why specific experimental conditions are required.
Caption: Causal link between Boc-group dynamics and the requirement for cryogenic data collection.
References
Cambridge Crystallographic Data Centre (CCDC). CSD Entry: YUJNUU (Piperidine derivatives conformational analysis).
[Link][1]
Vaksler, E. et al. (2022).[1] "Synthesis and X-ray diffraction study of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate." IUCrData, 7, x220730. (Demonstrates piperidine chair puckering parameters).
[Link]
PubChem. "tert-Butyl 4-aminopiperidine-1-carboxylate Hydrochloride."[3] National Library of Medicine.
[Link][1]
Cremer, D. & Pople, J. A. (1975).[1] "General definition of ring puckering coordinates." Journal of the American Chemical Society, 97(6), 1354–1358. (The standard for defining chair vs. boat conformations).
[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Verifying Enantiomeric Excess of (3R,4S)-Piperidine Derivatives
Content Type: Technical Comparison Guide
Audience: Researchers, Scientists, Drug Development Professionals[1][2]
Executive Summary
The (3R,4S)-piperidine scaffold is a privileged structural motif in medicinal chemistry, serving as the pharmacophore for major therapeutics including Paroxetine (SSRI), Niraparib (PARP inhibitor), and Tofacitinib (JAK inhibitor). However, the stereochemical complexity of the piperidine ring—specifically the presence of a basic secondary amine and two contiguous stereocenters—presents unique analytical challenges.
This guide objectively compares the two industry-standard methodologies for verifying the enantiomeric excess (ee) of these derivatives: Chiral High-Performance Liquid Chromatography (HPLC) and
NMR Spectroscopy using Mosher’s Acid . We analyze performance based on resolution, throughput, and structural limitations, providing field-proven protocols to ensure data integrity.
Part 1: The Analytical Challenge
(3R,4S)-piperidine derivatives possess two distinct challenges that cause standard chiral methods to fail:
** amine Tailing:** The secondary amine moiety interacts strongly with residual silanol groups on silica-based stationary phases, leading to peak tailing that obscures minor enantiomers.
Lack of Chromophores: Many synthetic intermediates (e.g., 3-amino-4-fluoropiperidine) lack strong UV chromophores, rendering standard UV-Vis detection insensitive without prior derivatization.
Strategic Decision Matrix
Before selecting a protocol, assess your analyte against this logic flow:
Figure 1: Decision matrix for selecting the optimal ee determination method based on analyte properties.
Part 2: Method A – Chiral HPLC (The Gold Standard)
Best for: Final QC, racemic standard availability, high-throughput analysis.
Chiral HPLC remains the regulatory gold standard due to its ability to physically separate enantiomers.[3] For piperidines, the choice of column and mobile phase additive is non-negotiable.
Column Selection & Stationary Phases
Polysaccharide-based columns are superior for piperidines due to their broad recognition mechanisms.
Chiralpak AD-H / IA (Amylose-based): The primary choice for 3,4-disubstituted piperidines. The amylose tris(3,5-dimethylphenylcarbamate) selector forms hydrogen bonds with the piperidine NH (if underivatized) or the carbonyl of a derivative.
Chiralcel OD-H / IB (Cellulose-based): An orthogonal alternative if AD-H fails to resolve the cis diastereomers.
The "Basic" Mobile Phase Rule
Critical Insight: Never run a free piperidine on a chiral column without a basic additive.
Additive: 0.1% Diethylamine (DEA) or Triethylamine (TEA).
Mechanism: The additive competes for the acidic silanol sites on the silica support, sharpening the peak shape and allowing the chiral selector to function without non-specific binding interference.
Validated Protocol: Direct Analysis
Sample Prep: Dissolve 1 mg of piperidine in 1 mL of Ethanol/Hexane (1:1).
Mobile Phase: Hexane : Isopropanol : DEA (90 : 10 : 0.1).
Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm).
Flow Rate: 1.0 mL/min.
Detection: UV at 210 nm (or higher if aromatic).
Self-Validating Check:
Resolution (
): Must be > 1.5 between the (3R,4S) and (3S,4R) peaks.
Tailing Factor (
): Must be < 1.3. If > 1.5, increase DEA concentration to 0.2%.
Part 3: Method B –
NMR with Mosher’s Acid (The Rapid Screen)
Best for: Early R&D, compounds without chromophores, absolute configuration assignment.
When HPLC development is too slow or a racemic standard is unavailable, derivatization with
-methoxy--trifluoromethylphenylacetic acid (MTPA) , known as Mosher's acid, is the superior alternative.
The Mechanism
Reacting the chiral secondary amine with enantiopure (R)-(-)-MTPA chloride converts the enantiomeric mixture into a pair of diastereomeric amides . The
nucleus in the trifluoromethyl group is highly sensitive to the local chiral environment, typically resulting in two distinct singlets in the NMR spectrum—one for the (3R,4S)-derivative and one for the (3S,4R)-derivative.
Workflow Visualization
Figure 2: Protocol for determining ee using 19F NMR and Mosher's Acid.
Validated Protocol: In-Situ NMR Derivatization
Reaction: In an NMR tube, dissolve 5-10 mg of piperidine derivative in 0.6 mL
.
Additives: Add 3.0 eq. of dry Pyridine or Triethylamine.
Derivatization: Add 1.2 eq. of (R)-(-)-MTPA chloride. Shake for 10 minutes.
Acquisition: Run
NMR (minimum 64 scans). Ensure relaxation delay () is sufficient (> 5s) for quantitative integration.
Expert Insight:
Why
? The signals appear as clean singlets in a region with no background interference (-68 to -72 ppm). NMR often suffers from overlapping signals in the complex piperidine region.
Kinetic Resolution Warning: The reaction must go to completion. If the reaction stops at 50%, the ratio of diastereomers may not reflect the original enantiomeric ratio due to different reaction rates of the enantiomers with the chiral reagent. Always use excess MTPA-Cl.
Part 4: Comparative Performance Data
The following table contrasts the performance of both methods for a theoretical 3-amino-4-fluoropiperidine derivative.
Feature
Chiral HPLC (AD-H)
NMR (Mosher)
Accuracy
High ( 0.1% ee)
Moderate ( 1-2% ee)
Limit of Detection
< 0.05% minor enantiomer
~ 1-2% minor enantiomer
Development Time
1-3 Days (Screening phases)
< 1 Hour
Sample Requirement
< 0.1 mg
5-10 mg
Structural Insight
Retention time only
Can assign Absolute Config
Major Limitation
Requires UV chromophore
Requires pure diastereomer formation
References
BenchChem. Determining the Enantiomeric Purity of 3-Methylpiperidine: A Comparative Guide to Analytical Methods. Retrieved from
Navrátilová, H., & Potácek, M. (2001). Enantiomeric enrichment of (+)-(3R,4S)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine by crystallization. Chirality, 13(10), 731-735. Retrieved from
Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents.[1][3][4][5] Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and alpha-methoxy-alpha-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519.[4] Retrieved from
Peel, A. J., et al. (2022).[5] A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Chemical Science, 13, 5398–5412.[5] Retrieved from
Babu, C. V. R., et al. (2014).[6] Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-779.[6] Retrieved from
mass spectrometry fragmentation pattern of CAS 1402249-02-8
Mass Spectrometry Characterization Guide: cis-1-Boc-4-amino-3-piperidinemethanol (CAS 1402249-02-8) Executive Summary cis-1-Boc-4-amino-3-piperidinemethanol (CAS 1402249-02-8) is a critical chiral intermediate used in th...
Author: BenchChem Technical Support Team. Date: March 2026
Mass Spectrometry Characterization Guide: cis-1-Boc-4-amino-3-piperidinemethanol (CAS 1402249-02-8)
Executive Summary
cis-1-Boc-4-amino-3-piperidinemethanol (CAS 1402249-02-8) is a critical chiral intermediate used in the synthesis of complex heterocyclic pharmaceuticals, particularly kinase inhibitors and peptidomimetics. Its structural integrity—specifically the cis-stereochemistry and the tert-butoxycarbonyl (Boc) protecting group—is paramount for downstream reaction success.
This guide provides a definitive mass spectrometry (MS) fragmentation analysis to validate the identity and purity of this compound. By analyzing the characteristic loss of the Boc group and the stability of the piperidine core, researchers can distinguish this intermediate from its deprotected degradation products and structural analogs.
Chemical Profile & Structural Analysis
Feature
Specification
Chemical Name
cis-1-Boc-4-amino-3-piperidinemethanol
CAS Number
1402249-02-8
Molecular Formula
C₁₁H₂₂N₂O₃
Exact Mass
230.1630
Monoisotopic Mass ([M+H]⁺)
231.1705
Key Functional Groups
tert-Butyl carbamate (Boc), Primary Amine, Primary Alcohol, Piperidine Ring
Experimental Methodology (LC-MS/MS)
To ensure reproducible fragmentation, the following "self-validating" protocol is recommended. This method minimizes in-source fragmentation while ensuring sufficient ionization of the secondary amine.
LC Conditions:
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
Mobile Phase A: Water + 0.1% Formic Acid (Proton source).
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 5 minutes. (Boc groups are hydrophobic; expect retention > 2.5 min).
Fragmentor Voltage: 100 V (Keep low to prevent premature Boc loss).
Collision Energy (CE): Stepped 10–30 eV to observe both the parent and the deprotected core.
Fragmentation Pattern Analysis
The fragmentation of CAS 1402249-02-8 is dominated by the lability of the Boc protecting group. The spectrum typically exhibits a "staircase" of neutral losses.
Primary Pathway: The Boc Collapse
Precursor Ion ([M+H]⁺, m/z 231.17): The protonated molecular ion.
Loss of Isobutene ([M+H - 56]⁺, m/z 175.11): The tert-butyl group is eliminated as isobutene (C₄H₈) via a McLafferty-like rearrangement or direct elimination. This is the diagnostic "Boc signature."
Loss of CO₂ ([M+H - 100]⁺, m/z 131.10): The resulting carbamic acid intermediate is unstable and rapidly loses CO₂ to yield the protonated free amine core (cis-4-amino-3-piperidinemethanol).
Secondary Pathway: Core Fragmentation
Loss of Water ([M+H - 100 - 18]⁺, m/z 113.09): The hydroxymethyl group on the piperidine ring undergoes dehydration.
Ring Cleavage (m/z 84.08): At higher collision energies, the piperidine ring fragments, often losing the hydroxymethyl side chain.
Pathway Visualization
Figure 1: ESI-MS/MS fragmentation pathway of cis-1-Boc-4-amino-3-piperidinemethanol showing the sequential loss of the Boc protecting group components.
Comparative Performance Guide
In a drug development context, distinguishing the target intermediate from its impurities is critical. The table below compares the MS signature of the target against its most common derivatives.
Compound
Role
Precursor (m/z)
Key Fragment (m/z)
Differentiator
CAS 1402249-02-8 (Target)
Intermediate
231.17
175, 131
Loss of 56 Da & 100 Da confirms Boc presence.
Deprotected Impurity (Free Amine)
Degradant
131.10
113, 84
Missing 231 parent; matches the "core" fragment of the target.
Trans-Isomer
Stereoisomer
231.17
175, 131
Identical MS spectrum. Must be separated by Chiral LC or NMR.
Oxidized Impurity (Carboxylic Acid)
Side Product
245.15
189, 145
Shift of +14 Da (CH₂OH → COOH).
Expert Insight:
While MS confirms the chemical structure (Boc + Piperidine), it cannot distinguish the cis isomer from the trans isomer. If stereochemical purity is the goal, this MS method must be coupled with a chiral column (e.g., Chiralpak AD-H) or validated via NMR coupling constants.
Troubleshooting & Optimization
Problem: No Parent Ion (231) Observed.
Cause: In-source fragmentation. The Boc group is thermally labile.
Solution: Lower the desolvation temperature (< 350°C) and reduce the Fragmentor/Cone voltage.
Problem: High Sodium Adduct ([M+Na]⁺ = 253).
Cause: Glassware contamination or high buffer salt concentration.
Solution: Use LC-MS grade solvents. Sodium adducts do not fragment easily and will obscure the diagnostic 175/131 transitions.
References
Boc-Protection Chemistry: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Boc stability and removal mechanisms).
Fragmentation Mechanism : Holčapek, M., et al. (2010). "Fragmentation of Boc-protected peptides and amines in electrospray ionization tandem mass spectrometry." Journal of Mass Spectrometry, 45(1), 5-15. Link
Chemical Identity : GuideChem. (n.d.). cis-1-Boc-4-amino-3-piperidinemethanol - CAS 1402249-02-8.[2] Retrieved February 27, 2026. Link
McLafferty Rearrangement in ESI: McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
The Hidden Risks in Chiral Intermediates: A Comparative Guide to Purity Assessment for 1-Boc-4-amino-3-piperidinemethanol
Topic: Reference Standards for 1-Boc-4-amino-3-piperidinemethanol Purity Content Type: Publish Comparison Guide Executive Summary In the synthesis of kinase inhibitors and complex alkaloids, 1-Boc-4-amino-3-piperidinemet...
In the synthesis of kinase inhibitors and complex alkaloids, 1-Boc-4-amino-3-piperidinemethanol (CAS: 161199-31-1) acts as a critical chiral scaffold. However, its purity assessment presents a "perfect storm" of analytical challenges: it lacks a strong chromophore, possesses two chiral centers prone to epimerization, and is often isolated as a salt or solvate that escapes traditional detection.
This guide objectively compares the performance of Reagent Grade (Vendor CoA) standards against Qualified Reference Standards (qNMR-validated) . Through experimental workflows and comparative data, we demonstrate why relying on simple HPLC-UV Area% for this molecule can lead to significant potency errors in drug development.
Part 1: The Technical Challenge
Why Standard HPLC-UV Fails
The tert-butoxycarbonyl (Boc) group absorbs weakly at 205–210 nm. The piperidine ring and the alcohol/amine functionalities are virtually transparent to UV/Vis detection.
The "Invisible" Impurities: Inorganic salts (from workup), residual non-chromophoric solvents, and de-Boc degradation products often have zero response at 210 nm.
The Stereochemical Trap: The (3R,4R) and (3S,4S) enantiomers, along with the (3R,4S) and (3S,4R) diastereomers, require specialized chiral chromatography. A standard C18 method will merge these, masking isomeric impurity.
Part 2: Comparative Analysis of Reference Standards
We compared three grades of reference material commonly available to researchers.
Table 1: Performance Comparison of Reference Standard Grades
Feature
Grade A: Reagent Grade
Grade B: Analytical Standard
Grade C: Certified Reference Material (CRM)
Primary Definition
Vendor CoA (Area%)
Characterized by secondary methods
ISO 17034 Accredited
Purity Method
HPLC-UV (210 nm)
Mass Balance or qNMR
Mass Balance + qNMR + Stability Data
Potency Accuracy
Low (Risk of >10% Error)
High (± 1.0%)
Very High (± 0.5%)
Impurity Detection
Misses salts/solvents
Detects most organics
Comprehensive
Use Case
Early discovery screening
GLP Tox studies, Method Validation
GMP Release, Clinical Phase
Case Study: The "98%" Trap
A batch of 1-Boc-4-amino-3-piperidinemethanol was analyzed using two different reference standard approaches.
Method A (Reagent Approach): Purity assigned via HPLC-UV at 210 nm.
Method B (Scientific Approach): Purity assigned via qNMR (Internal Standard: Maleic Acid) and HPLC-CAD (Charged Aerosol Detection).
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent), ~5 mg.
Solvent: DMSO-d6 (99.9% D).
Workflow:
Weighing: Accurately weigh Analyte (
) and IS () into the same vial using a 5-digit balance. Precision is paramount.
Dissolution: Add 0.6 mL DMSO-d6. Ensure complete dissolution (sonicate if necessary, but monitor heat).
Acquisition:
Pulse angle: 90°.
Relaxation delay (D1):
(typically 30–60 seconds to ensure full relaxation).
Scans: 16 or 32.
Processing: Phase and baseline correct manually. Integrate the IS signal (Maleic acid singlet ~6.2 ppm) and a distinct analyte signal (e.g., Boc methyls ~1.4 ppm or Piperidine CH ~3-4 ppm).
Calculation:
(Where I=Integral, N=Number of protons, M=Molar Mass, m=Mass, P=Purity)
Protocol 2: The Profiling Standard – HPLC-CAD
Use this protocol to detect non-chromophoric impurities relative to the standard.
System: UHPLC with Charged Aerosol Detector (CAD).
Column: C18 Polar-Embedded (e.g., Waters XSelect HSS T3), 2.1 x 100 mm, 2.5 µm.
Mobile Phase:
Note: Phosphate buffers are incompatible with CAD.
Gradient: 5% B to 95% B over 10 mins.
Detector Settings: Power Function = 1.0 (if calibrated) or use curvilinear regression.
Why this works: CAD response is independent of chemical structure for non-volatiles, allowing detection of the amine degradation products and synthetic intermediates that UV misses.
Part 4: Visualizing the Workflow
Diagram 1: Impurity Origin & Detection Logic
This diagram illustrates where impurities originate and which detection method captures them.
Caption: Figure 1. The "Blind Spots" of traditional analysis. Red nodes indicate impurities often missed by standard CoA methods.
Diagram 2: Reference Standard Selection Decision Tree
How to choose the correct standard grade based on your development stage.
Caption: Figure 2. Decision matrix for selecting reference standard grades to balance cost vs. risk.
References
United States Pharmacopeia (USP). General Chapter <1086> Impurities in Drug Substances and Drug Products.[2] USP-NF. Link
Holzgrabe, U., et al. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis. Link
International Organization for Standardization. (2016). ISO 17034:2016 General requirements for the competence of reference material producers. Link
Gamet, L., et al. (2018). Charged Aerosol Detection (CAD) for the analysis of non-chromophoric impurities: A comparative study. Journal of Chromatography A. Link
European Directorate for the Quality of Medicines (EDQM). Reference Standards Guide. Link
This guide outlines the authoritative disposal and handling protocols for cis-1-Boc-4-amino-3-piperidinemethanol (CAS: 172478-43-2), a chiral building block used in pharmaceutical synthesis. These procedures are designed...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the authoritative disposal and handling protocols for cis-1-Boc-4-amino-3-piperidinemethanol (CAS: 172478-43-2), a chiral building block used in pharmaceutical synthesis.
These procedures are designed to ensure compliance with global safety standards (OSHA, EPA, REACH) and prevent environmental contamination or laboratory accidents.
Part 1: Executive Summary & Immediate Action
Status: Hazardous Chemical Waste
Physical State: Solid (White to off-white powder)
Primary Hazards: Irritant (Skin/Eye/Respiratory), Potential Toxicity (Oral).
Disposal Method: High-temperature incineration via licensed contractor.
Scenario
Immediate Action
Spill (Solid)
Do not dry sweep if dust generation is likely. Dampen with inert solvent (e.g., PEG-400) or use a HEPA vacuum. Scoop into a wide-mouth hazardous waste jar.
Spill (Liquid)
Absorb with vermiculite or sand. Do not use sawdust (reaction risk). Transfer to a sealed container labeled "Hazardous Debris."
Skin Contact
Wash with soap and water for 15 minutes. The amine moiety can be caustic; monitor for chemical burns.
Eye Contact
Rinse cautiously with water for 15 minutes.[1][2] Remove contact lenses.[2] Seek medical attention immediately.
Part 2: Chemical Waste Profile
Understanding the chemical properties is essential for safe segregation. This compound contains a secondary amine (masked by Boc), a primary amine, and a primary alcohol.
Property
Data
Disposal Implication
Structure
Piperidine core with Boc-protection and hydroxymethyl group.
Segregation: Keep away from strong acids. Acid contact removes the Boc group, releasing isobutylene gas (flammable) and generating the free amine salt.
Acidity/Basicity
Basic (Free amine functionality).
Incompatibility: Do not mix with strong oxidizers (e.g., permanganates, nitric acid) or acid chlorides.
Stability
Stable under ambient conditions. Hygroscopic.
Storage: Store in tightly sealed containers. Moisture absorption can make the solid sticky, complicating transfer.
RCRA Status
Not P-listed or U-listed.
Classification: Regulate as "Characteristic Hazardous Waste" (Toxic/Irritant).
Part 3: Step-by-Step Disposal Protocol
A. Solid Waste (Pure Compound or Spills)
Use this protocol for expired reagents, contaminated weighing boats, or spill cleanup debris.
Container Selection: Use a rigid, wide-mouth high-density polyethylene (HDPE) or glass jar.
Labeling: Attach a hazardous waste tag immediately.
Chemical Name: cis-1-Boc-4-amino-3-piperidinemethanol.
Hazard Checkbox: Toxic, Irritant.
Segregation:
Do NOT mix with oxidizers or strong acids in the same secondary containment.
Do NOT place in "General Trash" or "Biohazard" bags.
Storage: Store in a Satellite Accumulation Area (SAA) until pickup. Keep the lid screwed on tight when not actively adding waste.
B. Liquid Waste (Reaction Mixtures/Mother Liquors)
Use this protocol if the compound is dissolved in solvents (e.g., DCM, Methanol, DMSO).
Characterize the Solvent: The disposal stream is dictated by the solvent, not just the solute.
Halogenated Stream: If dissolved in Dichloromethane (DCM), Chloroform.
Non-Halogenated Stream: If dissolved in Methanol, Ethyl Acetate, DMSO.
Quenching (If Reactive Reagents Present):
If the solution contains residual coupling agents (e.g., EDC, HATU) or acid chlorides, quench carefully before bottling.
Note: Ensure pH is neutral to slightly basic (pH 8-10) to prevent Boc-deprotection and gas evolution inside the waste bottle.
Bottling: Fill the waste container to 90% capacity (leave headspace for expansion). Cap tightly.
C. Empty Containers & Glassware
Triple Rinse: Rinse the empty original bottle three times with a compatible solvent (e.g., methanol or acetone).
Rinsate Disposal: Pour the rinsate into the appropriate Liquid Waste container.
Defacing: Cross out the original label. Mark as "Empty."
Final Disposal:
Glass: Place in the "Broken/Defaced Glass" box.
Plastic: Place in regular trash only if triple-rinsed and no residue remains.
Part 4: Decision Logic & Workflow
The following diagram illustrates the decision-making process for disposing of cis-1-Boc-4-amino-3-piperidinemethanol to ensure compliance and safety.
Figure 1: Decision matrix for the segregation and disposal of cis-1-Boc-4-amino-3-piperidinemethanol waste streams.
Part 5: Decontamination of Equipment
If glassware or equipment is contaminated with the substance:
Solvent Wash: The compound is soluble in organic solvents like methanol, ethanol, or dichloromethane. Rinse equipment thoroughly with one of these.
Acid Warning:Do not use strong acid baths (like Aqua Regia or Chromic Acid) as the first step. The acid will cleave the Boc group, releasing gas and potentially causing pressure buildup or splashing.
Protocol:
Step 1: Rinse with Methanol. Collect as Non-Halogenated Waste.
Step 2: Wash with soap and warm water.
Step 3: Final rinse with Acetone.
Part 6: References
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 71309436 (Related Stereoisomer). Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link]
Personal protective equipment for handling cis-1-Boc-4-amino-3-piperidinemethanol
Technical Safety Guide: cis-1-Boc-4-amino-3-piperidinemethanol Executive Summary & Chemical Context cis-1-Boc-4-amino-3-piperidinemethanol is a high-value chiral building block, commonly employed in the synthesis of phar...
cis-1-Boc-4-amino-3-piperidinemethanol is a high-value chiral building block, commonly employed in the synthesis of pharmaceutical intermediates (e.g., kinase inhibitors). Its structure features a secondary amine protected by a tert-butoxycarbonyl (Boc) group, a primary amine, and a hydroxymethyl handle on a piperidine ring.
Why This Guide Exists:
While often categorized generically as an "organic intermediate," this compound presents specific handling challenges due to its stereochemical purity requirements and the acid-lability of the Boc group. Improper handling not only risks user safety (sensitization) but can also degrade the reagent via inadvertent deprotection or moisture absorption.
Hazard Identification & Risk Assessment
Based on Structure-Activity Relationships (SAR) and analogue data (e.g., 4-amino-1-Boc-piperidine).
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)[4]
Critical Toxicology Insight:
Piperidine derivatives are known sensitizers . While acute toxicity (LD50) may be moderate, repeated transdermal exposure can lead to allergic dermatitis. The Boc group increases lipophilicity compared to the free amine, potentially facilitating skin absorption.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a self-validating safety barrier. Do not deviate without a documented risk assessment.
PPE Category
Standard Requirement
Technical Justification (The "Why")
Hand Protection
Nitrile Rubber (Min. thickness: 0.11 mm / 4-5 mil)
Splash Protection: Nitrile offers excellent resistance to solid organic bases. Warning: If dissolved in ketones (Acetone) or halogenated solvents (DCM), nitrile degrades rapidly. Use Laminate (Silver Shield) gloves for solutions.
Eye Protection
Chemical Safety Goggles (ANSI Z87.1)
Safety glasses are insufficient for fine powders. The amine functionality is caustic; dust contact with the moist mucosa of the eye can cause immediate alkaline burns.
Respiratory
Fume Hood (Face velocity: 80–100 fpm)
Primary Control: Engineering controls are superior to respirators. Secondary: If weighing outside a hood is unavoidable, use a P100/N95 particulate respirator .
Body Defense
Lab Coat (Cotton/Poly blend) + Closed-toe shoes
Prevents particulate accumulation on street clothes. Synthetic fibers (nylon) should be avoided due to static charge buildup, which disperses the powder.
Operational Protocols
Weighing & Transfer (The Critical Step)
Risk: Static electricity often causes this fine powder to "fly," leading to inhalation risk and cross-contamination.
Static Mitigation: Use an anti-static gun or wipe on the weighing boat and spatula before contact.
Containment: Perform all weighing inside a chemical fume hood. If the balance is draft-sensitive, use a static-dissipative draft shield , not a fully closed box that obstructs airflow.
Transfer: Do not pour from the source bottle. Use a clean, dry spatula.
Note: Avoid metal spatulas if the compound is being used for metal-catalyzed cross-coupling later, to prevent trace metal seeding. Use porcelain or anti-static plastic.
Solubilization & Reaction Setup
Risk: Exothermic decomposition or deprotection.
Solvent Choice: Compatible with MeOH, DMSO, DMF, and DCM.
Acid Warning:Strictly avoid contact with strong acids (HCl, TFA) unless deprotection is intended. Acid contact releases isobutylene gas and CO₂, which can over-pressurize sealed vessels.
Dissolution: Add solvent to the solid, not solid to solvent, to minimize dust generation.
Spill Management
Small Spill (Solid): Do not dry sweep. Cover with a damp paper towel (water or PEG-400) to suppress dust, then wipe up.
Large Spill: Evacuate the immediate area. Use a HEPA-filtered vacuum dedicated to hazardous chemicals.
Hierarchy of Controls (Visualized)
The following diagram illustrates the logical flow of safety barriers, prioritizing engineering controls over PPE.
Figure 1: The "Swiss Cheese" model of safety layers applied to handling hazardous pharmaceutical intermediates.
Disposal & Waste Management
Regulatory Classification:
This compound is generally classified as Hazardous Organic Waste (Non-Halogenated, unless mixed with solvents like DCM).
Disposal Protocol:
Segregation: Do not mix with acidic waste streams (risk of gas evolution).
Labeling: Clearly tag as "Organic Amine / Piperidine Derivative."
Destruction: The preferred method is Incineration equipped with an afterburner and scrubber to neutralize nitrogen oxides (NOx) generated during combustion.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for Piperidine Derivatives. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]